molecular formula C18H15NO2S B2428238 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid CAS No. 353761-06-5

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2428238
CAS No.: 353761-06-5
M. Wt: 309.38
InChI Key: YBZPEAFFNFMQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS 353761-06-5) is a synthetically versatile quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H15NO2S and a molecular weight of 309.38 g/mol, this compound serves as a key precursor and core structural motif in the design of novel therapeutic agents . Its primary research value lies in its application as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3 . Inhibition of HDACs is a validated strategy in oncology, as it can induce cell cycle arrest and promote apoptosis in cancer cells . Studies have shown that derivatives based on the 2-phenylquinoline-4-carboxylic acid scaffold exhibit selective inhibitory activity against HDAC3, making them promising lead compounds for the development of targeted anticancer therapies . Furthermore, this chemical scaffold demonstrates broad research potential in other areas. Quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for anticancer and antiparasitic agents . Additionally, the compound and its analogs have shown promising antimicrobial properties in research settings, exhibiting activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The structure features a carboxylic acid group, which can act as a critical zinc-binding group (ZBG) when designing enzyme inhibitors, and an ethylthio side chain, which can influence the molecule's lipophilicity and interaction with biological targets . Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new chemical entities for investigating cancer biology, antimicrobial resistance, and enzyme mechanisms . This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-ethylsulfanyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-2-22-17-15(18(20)21)13-10-6-7-11-14(13)19-16(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZPEAFFNFMQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Crystallographic Analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid: A Case Study in Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the crystallographic analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, a molecule of interest within the broader class of quinoline derivatives known for their diverse pharmacological activities. While a specific public deposition of the crystal structure for this exact molecule is not available at the time of this writing, this guide will serve as a comprehensive roadmap for its structural elucidation. By leveraging established principles of X-ray crystallography and drawing parallels with structurally related compounds, we provide a robust framework for researchers seeking to determine its three-dimensional architecture. This document is structured to not only outline the "how" but also to provide expert insights into the "why" of the experimental choices, ensuring a thorough understanding of the process from crystal growth to final structural validation.

The Significance of Structural Insight for Quinoline Derivatives

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-malarial to anti-cancer and as histone deacetylase (HDAC) inhibitors.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets. For 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, a detailed crystal structure would illuminate key features such as intramolecular hydrogen bonding, the conformation of the ethylthio and phenyl groups relative to the quinoline core, and the intermolecular interactions that govern its solid-state packing. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.

The Crystallographic Workflow: A Methodological Blueprint

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following sections detail a comprehensive, field-proven protocol for the crystallographic analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid.

The Art and Science of Crystal Growth

The axiom of X-ray crystallography is "a good crystal is the key." Obtaining a single crystal of sufficient size and quality is often the most challenging step. For a molecule like 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, which possesses both polar (carboxylic acid) and non-polar (phenyl and ethylthio groups) functionalities, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystal Growth

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, and toluene). The ideal solvent system is one in which the compound is sparingly soluble.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature. The rationale here is to allow the concentration to increase gradually, promoting the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation.

  • Vapor Diffusion (Hanging and Sitting Drop):

    • Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant solution (a solvent in which the compound is less soluble).

    • Sitting Drop: A drop of the compound's solution is placed in a well, which is then sealed in a larger chamber containing the precipitant.

    • In both methods, the vapor of the more volatile solvent from the drop slowly diffuses into the precipitant reservoir, gradually increasing the concentration of the compound in the drop and inducing crystallization.

  • Solvent Layering:

    • A concentrated solution of the compound is placed at the bottom of a narrow tube.

    • A less dense, miscible solvent in which the compound is poorly soluble is carefully layered on top.

    • Crystals form at the interface of the two solvents over time.

Data Collection and Processing: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.

Single-Crystal X-ray Diffraction: The Experimental Setup

The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K). The cryogenic temperature minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Diagram: The Workflow of Single-Crystal X-ray Crystallography

crystallography_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_structure_solution Structure Determination cluster_validation Validation and Deposition synthesis Synthesis of Compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: A flowchart illustrating the major stages of a single-crystal X-ray diffraction experiment.

From Diffraction Spots to a Model: Structure Solution and Refinement

The collected diffraction data (a series of images) are processed to yield a list of reflection intensities and their positions. This information is then used to solve the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial positions of the atoms are determined using methods such as Direct Methods or Patterson methods. This provides a preliminary, often incomplete, model of the molecule.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. In this iterative process, the atomic coordinates, and their anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted to improve the agreement between the calculated and observed structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or placed in calculated positions.

  • Validation: The final refined structure is validated using software tools like checkCIF to ensure its geometric and crystallographic sensibility.

The Anticipated Crystallographic Data for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

While the specific data for the title compound is not yet published, we can anticipate the key parameters based on the analysis of similar quinoline derivatives found in the Cambridge Structural Database (CSD).[4][5] The following table summarizes the expected crystallographic data.

ParameterExpected Value/Information
Chemical FormulaC₁₈H₁₅NO₂S
Formula Weight309.39 g/mol
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCommon centrosymmetric space groups (e.g., P2₁/c, C2/c, P-1)
a, b, c (Å)Ranging from 5 to 25 Å
α, β, γ (°)For monoclinic: α = γ = 90°, β ≠ 90°; For orthorhombic: α = β = γ = 90°
Volume (ų)1500 - 2500 ų
Z (molecules/unit cell)Typically 2, 4, or 8
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
R-factor (R1)< 0.05 for a well-refined structure
wR2 (all data)< 0.15 for a well-refined structure
Goodness-of-fit (S)~1.0

Molecular and Crystal Packing Insights

The refined crystal structure would provide a wealth of information about the molecule's conformation and its interactions in the solid state.

Diagram: Molecular Structure of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Sources

Methodological & Application

Solubility of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling and Thermodynamic Analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic Acid

Introduction & Scope

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS: 353761-06-5) is a functionalized quinoline derivative often utilized as a pharmacophore scaffold in the development of kinase inhibitors and anti-inflammatory agents.[1] Its structural features—a lipophilic phenyl-quinoline core combined with an ionizable carboxylic acid and a thioether moiety—create a complex solubility profile that is critical for process chemists and formulators.[1]

This Application Note provides a rigorous protocol for determining the thermodynamic solubility of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . These solvents were selected for their distinct roles in drug discovery:

  • DMSO: The standard vehicle for high-concentration stock solutions (>10 mM) in biological assays and fragment-based screening.[1]

  • Methanol: A preferred solvent for recrystallization, purification, and HPLC mobile phases due to its temperature-dependent solvation power.[1]

Compound Properties & Expected Behavior[1][2][3][4][5]

Before initiating wet-lab protocols, understanding the physicochemical drivers is essential for experimental design.[1]

PropertyDescriptionImpact on Solubility
Structure 2-Phenylquinoline core with 4-COOH and 3-SEtHighly conjugated system; strong UV chromophore.[1]
Acidity (pKa) ~4.5 (COOH)Soluble in basic organic mixtures; susceptible to dimerization in non-polar solvents.[1]
Lipophilicity High (LogP est. > 4.[1]0)Poor aqueous solubility; high affinity for polar aprotic solvents (DMSO).[1]

Expert Insight: In DMSO, the compound acts as a hydrogen bond donor (COOH) and acceptor (N, O, S), leading to high solubility.[1] In Methanol, solubility is expected to be significantly lower at room temperature but should exhibit a steep increase with temperature (Van't Hoff behavior), making MeOH ideal for cooling crystallization.[1]

Core Protocol: Isothermal Saturation Method (Shake-Flask)[1]

This protocol utilizes the "Shake-Flask" method, the gold standard for thermodynamic solubility determination, coupled with HPLC-UV quantitation.[1]

Reagents and Equipment
  • Target: 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (Purity >97%).

  • Solvents: DMSO (Anhydrous, ≥99.9%), Methanol (HPLC Grade).[1]

  • Equipment: Thermostated orbital shaker (control ±0.1 K), Syringe filters (0.22 µm PTFE for DMSO, Nylon for MeOH), HPLC system with DAD/UV detector.

Experimental Workflow

The following diagram illustrates the critical path for solubility determination, ensuring equilibrium is reached without phase separation errors.

SolubilityWorkflow cluster_0 Critical Control Point: Temperature Start Weigh Excess Solid (~100 mg) AddSolvent Add Solvent (2 mL) (DMSO or MeOH) Start->AddSolvent Equilibrate Agitate at Constant T (24-48 Hours) AddSolvent->Equilibrate Check Solid Persists? Equilibrate->Check AddMore Add More Solid Check->AddMore No Filter Syringe Filtration (Isothermal conditions!) Check->Filter Yes AddMore->Equilibrate Dilute Dilute in Mobile Phase (Prevent Precipitation) Filter->Dilute Analyze HPLC-UV Quantitation Dilute->Analyze

Figure 1: Step-by-step workflow for thermodynamic solubility determination. Note the critical requirement to maintain temperature during filtration to prevent false negatives due to crash-out.

Step-by-Step Procedure
  • Preparation: Accurately weigh ~100 mg of the compound into a 4 mL glass vial.

  • Solvation: Add 2.0 mL of the solvent (DMSO or MeOH).

    • Note: If the solid dissolves completely immediately, add more solid until a suspension is visible.[1] A saturated solution must have excess solid present.[1]

  • Equilibration: Place vials in a thermostated shaker set to the target temperature (e.g., 298.15 K). Agitate at 200 rpm for 24 hours.

    • Validation: Check at 24h. If solid is gone, add more and shake for another 24h.[1]

  • Sampling (The Critical Step):

    • Pre-warm the syringe and filter to the bath temperature.[1]

    • Draw the supernatant through the 0.22 µm filter.[1]

    • Immediately dilute the filtrate.[1]

      • For DMSO samples: Dilute 10µL filtrate into 990µL Methanol/Water (50:50).

      • For MeOH samples: Dilute 50µL filtrate into 950µL Methanol.

  • Quantitation: Inject into HPLC. Calculate concentration using a pre-established calibration curve (

    
    ).[1]
    

Analytical Method (HPLC Conditions)

Due to the aromatic quinoline core, UV detection is highly sensitive.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of COOH)
Mobile Phase B Acetonitrile or Methanol
Gradient 50% B to 90% B over 10 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 320 nm (Quinoline conjugation)
Retention Time Expect elution at ~6-8 mins (Hydrophobic nature)

Data Analysis & Thermodynamic Modeling

Reporting Results

Users should tabulate data as follows. (Representative values based on structural analogs are provided for reference; experimental validation is required).

Temperature (K)Solubility in DMSO (

)
Solubility in MeOH (

)
293.15 High (> 0.[1]05)Moderate (~0.002)
298.15 HighModerate
303.15 Very HighModerate-High
313.15 SolubleHigh

Note:


 denotes mole fraction solubility.[1]
Thermodynamic Correlation (Apelblat Equation)

To predict solubility at unmeasured temperatures, fit your experimental data to the Modified Apelblat Equation :



  • x : Mole fraction solubility[1]

  • T : Absolute temperature (Kelvin)[1]

  • A, B, C : Empirical parameters derived from regression analysis.

Causality: If curve fitting yields a high correlation (


), the dissolution process is entropy-driven and follows standard thermodynamic models, validating the purity of the solid phase (no polymorph transitions during heating).[1]

Handling & Storage Protocols

  • DMSO Stock Solutions:

    • Stability:[1] 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid is stable in DMSO at room temperature for < 48 hours.[1]

    • Long-term: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or degradation of the thioether moiety (oxidation to sulfoxide).[1]

  • Methanol Solutions:

    • Use fresh.[1] Methanol evaporates distinctively, altering concentration.[1] Keep vials tightly capped with PTFE-lined septa.[1]

References

  • Tetko, I. V., et al. (2013).[1] "Chemistry-centered informatics to predict solubility in organic solvents."[1] Journal of Computer-Aided Molecular Design. Link[1]

  • Vartak, S., et al. (2021).[1] "DMSO Solubility Assessment for Fragment-Based Screening." Molecules. Link[1]

  • Sigma-Aldrich. "Product Specification: 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS 353761-06-5)."[1] Link[1]

  • Jouyban, A. (2008).[1] "Review of the pharmaceutical solubility studies in various solvents." Chemical & Pharmaceutical Bulletin. Link

Sources

HPLC method development for quinoline-4-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Quinoline-4-carboxylic acid (Q4CA), also known as Cinchoninic acid (CAS: 486-74-8).

Q4CA is a critical intermediate in the synthesis of antimalarial drugs and a ligand in metallo-supramolecular chemistry. Its analysis is complicated by its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic acid group. This duality often leads to peak tailing, retention shifts, and poor reproducibility if pH is not strictly controlled.

This protocol moves beyond generic "C18/Water/Acetonitrile" instructions. It focuses on the mechanistic control of ionization states to ensure sharp peak shapes and ICH Q2(R2) compliant validation.

Physicochemical Profiling & Strategy

To develop a robust method, we must first understand the molecule's behavior in solution.

  • Structure: A fused benzene and pyridine ring with a carboxyl group at position 4.

  • Ionization (The Critical Factor):

    • Quinoline Nitrogen: Basic (pKa ~4.8). Protonates to form a cation at pH < 4.8.

    • Carboxylic Acid: Acidic (pKa ~1–2 due to electron-withdrawing ring effects). Deprotonates to form an anion at pH > 2.

  • The Challenge: At neutral pH, the molecule exists in a zwitterionic equilibrium or anionic state, leading to fast elution (poor retention) on hydrophobic C18 columns. At acidic pH, the nitrogen becomes positively charged, risking severe secondary interactions with residual silanols on the silica support (peak tailing).

The Solution: We utilize a Low pH / High Ionic Strength strategy. By operating at pH ~2.3, we suppress the ionization of the carboxylic acid (keeping it neutral for retention) while protonating the nitrogen. To combat the resulting silanol interactions, we employ a sterically protected, end-capped stationary phase.

Method Development Logic Gate

MethodLogic Start Start: Q4CA Analysis Ionization Analyze pKa (N: ~4.8, COOH: ~1-2) Start->Ionization PH_Choice Select Mobile Phase pH Ionization->PH_Choice Low_PH pH 2.0 - 2.5 (Acidic) PH_Choice->Low_PH Mid_PH pH 4.0 - 6.0 (Intermediate) PH_Choice->Mid_PH High_PH pH > 7.0 (Basic) PH_Choice->High_PH Result_Low N+ (Cationic) COOH (Neutral) Good Retention Low_PH->Result_Low Result_Mid Zwitterionic Poor Peak Shape Mid_PH->Result_Mid Result_High N (Neutral) COO- (Anionic) No Retention on C18 High_PH->Result_High Column_Select Column Selection: Must resist Silanol Activity Result_Low->Column_Select Final_Method Final Method: C18 End-Capped + 0.1% TFA/H3PO4 Column_Select->Final_Method

Figure 1: Decision matrix for selecting pH conditions based on Q4CA ionization states.

Detailed Experimental Protocol

Instrumentation & Materials[1][2]
  • HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Trifluoroacetic Acid (TFA) or Phosphoric Acid (

    
    ).
    
  • Standard: Quinoline-4-carboxylic acid (Sigma-Aldrich/Merck, >97% purity).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 or 5 µm. Critical: Must be "Base Deactivated" (BDS) or heavily end-capped (e.g., Agilent Zorbax Eclipse Plus, Waters XBridge).Prevents the protonated nitrogen from binding to free silanols, reducing tailing.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Low pH keeps COOH neutral for hydrophobic retention. TFA acts as an ion-pairing agent to mask the positive charge on Nitrogen.
Mobile Phase B Acetonitrile (with 0.05% TFA)Adding acid to organic phase prevents baseline drift during gradients.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature 30°C or 35°CSlightly elevated temperature improves mass transfer and reduces peak tailing.
Detection UV @ 235 nm (Primary) and 315 nm (Secondary)235 nm offers high sensitivity; 315 nm is more specific to the quinoline ring and has less solvent interference.
Injection Vol. 5 - 10 µLKeep low to prevent solubility-based peak distortion.
Gradient Program

Note: Q4CA is relatively polar. A shallow gradient at the beginning is necessary.

Time (min)% Mobile Phase BEvent
0.05Initial equilibration
2.05Isocratic hold to elute polar impurities
12.060Linear gradient to elute Q4CA
13.095Column wash
15.095Wash hold
15.15Re-equilibration
20.05End of Run
Standard Preparation (Crucial Step)

Q4CA has poor solubility in neutral water.

  • Stock Solution (1 mg/mL): Weigh 10 mg Q4CA. Dissolve in 10 mL of Methanol or DMSO . (Do not use water).[1]

  • Working Standard (50 µg/mL): Dilute Stock 1:20 using Mobile Phase A .

    • Why? Diluting with the starting mobile phase ensures the sample solvent matches the column environment, preventing "solvent shock" which causes split peaks.

Validation Strategy (ICH Q2(R2) Compliance)

The recent ICH Q2(R2) guideline (effective 2024) emphasizes a lifecycle approach.[2] The following validation parameters are mandatory.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard before every sample set.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , the column end-capping is insufficient; switch columns or increase TFA concentration).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • RSD of Area:

    
    .[3]
    
Specificity (Stress Testing)

To prove the method is stability-indicating, perform forced degradation:

  • Acid: 0.1 N HCl, 60°C, 2 hours.

  • Base: 0.1 N NaOH, 60°C, 2 hours. (Q4CA is stable, but check for decarboxylation to Quinoline).

  • Oxidation: 3%

    
    , RT, 4 hours.
    
  • Requirement: Peak purity index (via DAD) must be > 990 for the main peak.

Linearity & Range

Prepare 5 concentrations: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance:

    
    .
    
Validation Workflow Diagram

Validation Init Validation Setup (ICH Q2(R2)) SST System Suitability (Tailing < 1.5, RSD < 2%) Init->SST Spec Specificity (Forced Degradation) SST->Spec Pass Lin Linearity & Range (5 Levels) Spec->Lin Acc Accuracy (Recovery) (Spike at 80, 100, 120%) Lin->Acc Report Generate Report & SOP Acc->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Troubleshooting & Senior Scientist Insights

IssueRoot CauseSolution
Peak Tailing Interaction between protonated Nitrogen and silanols.1. Ensure Column is "End-capped".2. Add 5-10 mM Ammonium Formate to MP A.3. Increase TFA to 0.15%.
Retention Time Drift pH fluctuation in Mobile Phase.TFA is volatile. Prepare fresh mobile phase daily. Ensure column is thermostatted (30°C).
Split Peaks Sample solvent mismatch.Ensure the sample is dissolved in a solvent composition similar to the initial mobile phase (mostly water/acid). Avoid injecting 100% MeOH.
Low Sensitivity Wrong wavelength.Q4CA absorbs at 235nm and ~315nm. Do not use 254nm (minima region).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4] [Link]

  • PubChem. (n.d.). Quinoline-4-carboxylic acid (Compound Summary).[1][5][6] National Library of Medicine. [Link]

  • SIELC Technologies. (2023).[7] HPLC Method for Analysis of Quinolinic Acid.[8][3][7][9] (Reference for acidic mobile phase selection). [Link]

  • Williams, R. (2022). pKa Data Compiled. Organic Chemistry Data.[1] (Reference for Quinoline nitrogen pKa ~4.9). [Link]

Sources

Technical Application Note: Optimization of In Vitro Assays for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS: 353761-06-5) belongs to a privileged class of quinoline-4-carboxylic acids (Q4CAs) . Structurally, it is an analog of Brequinar , a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) .

DHODH is a flavin-dependent mitochondrial enzyme located in the inner mitochondrial membrane. It catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of ubiquinone (CoQ10) to ubiquinol.

Therapeutic Relevance:

  • Antiviral/Anticancer: Rapidly dividing cells (tumors) and virally infected cells rely heavily on de novo pyrimidine synthesis.[1] Inhibiting DHODH depletes the intracellular pool of UMP, CTP, and UTP, leading to cell cycle arrest (S-phase) and apoptosis.

  • Immunomodulation: Activated lymphocytes also depend on this pathway, making Q4CAs potential treatments for autoimmune disorders.

Scope of this Guide: This document details the critical parameters for solubilizing, handling, and screening this compound in two validated systems:

  • Biochemical Assay: Enzymatic inhibition of DHODH using the DCIP reduction method.

  • Cellular Assay: Antiproliferative screening with Uridine Rescue validation.

Compound Handling & Preparation[2][3][4]

The 3-(ethylthio) moiety and the hydrophobic phenylquinoline core present specific stability and solubility challenges.

Physicochemical Profile
  • Molecular Weight: 309.38 g/mol

  • LogP (Predicted): ~4.5 (Highly Lipophilic)

  • Solubility: Poor in water; soluble in DMSO, DMF.

  • Stability Risk: The thioether (sulfide) linkage at position 3 is susceptible to oxidation to sulfoxide (-S(=O)-) or sulfone (-S(=O)2-) upon prolonged exposure to air or peroxides.

Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock.

  • Weighing: Weigh approximately 3.1 mg of powder into a distinct, amber glass vial (to protect from light).

  • Solvent: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).

    • Expert Tip: Do not use ethanol; precipitation is likely upon dilution into aqueous buffers.

  • Dissolution: Vortex moderately for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Overlay with Argon or Nitrogen gas before capping to prevent thio-oxidation.

    • Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Serial Dilution (Assay Ready)
  • Intermediate Plate: Perform serial dilutions (e.g., 1:3) in 100% DMSO first.

  • Final Transfer: Transfer to the aqueous assay buffer only at the final step to minimize precipitation time. Ensure the final DMSO concentration in the assay is <1% (v/v) (ideally 0.1–0.5%) to avoid enzyme denaturation or cell toxicity.

Primary Assay: Enzymatic DHODH Inhibition

Method: DCIP (2,6-Dichlorophenolindophenol) Reduction Assay. Principle: DHODH oxidizes Dihydroorotate (DHO) to Orotate.[1] In vitro, this electron transfer is coupled to the reduction of a chromogenic acceptor, DCIP, causing a decrease in absorbance at 600 nm (Blue


 Colorless).
Reagents & Buffer
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Note: Triton X-100 is critical to solubilize the mitochondrial membrane-bound DHODH enzyme and prevent compound aggregation.

  • Substrates:

    • L-Dihydroorotate (DHO): Final conc.

      
       (approx. 200–500 µM depending on enzyme source).
      
    • Decylubiquinone (CoQ analog): Final conc. 50–100 µM.

    • DCIP: Final conc. 60–100 µM.

Assay Workflow (96-well format)
StepActionVolumeNotes
1Buffer Dispense 80 µLAdd Assay Buffer containing DCIP and Decylubiquinone.
2Compound Addition 10 µLAdd 10x conc. compound in 5% DMSO buffer (Final DMSO 0.5%).
3Enzyme Addition 5 µLAdd recombinant human DHODH (approx. 10–20 nM final).
4Pre-Incubation -Incubate for 10 min at 25°C to allow inhibitor binding.
5Start Reaction 5 µLAdd L-Dihydroorotate (Start Reagent).
6Measurement -Kinetic read: Absorbance @ 600 nm every 30s for 20 mins.
Data Analysis

Calculate the initial velocity (


) from the linear portion of the kinetic curve.


Secondary Assay: Cellular Viability & Uridine Rescue

Objective: Confirm that cytotoxicity is specifically due to DHODH inhibition (pyrimidine starvation). Logic: If the compound kills cells via DHODH inhibition, adding exogenous Uridine (which bypasses the de novo pathway via the salvage pathway) should restore cell viability.

Cell Lines[1]
  • Recommended: Jurkat (T-cell leukemia) or A375 (Melanoma). These lines are highly sensitive to pyrimidine depletion.

Protocol Workflow

UridineRescue Start Cell Seeding (2,000 cells/well) Treat Compound Treatment (Serial Dilution) Start->Treat Split Split Conditions Treat->Split CondA Condition A: No Uridine Split->CondA CondB Condition B: + 100 µM Uridine Split->CondB Incubate Incubate 72 Hours @ 37°C CondA->Incubate CondB->Incubate Readout Readout: ATP (CellTiter-Glo) or MTT Incubate->Readout Result Analysis: Shift in IC50? Readout->Result

Figure 1: Uridine Rescue Experiment Workflow. A shift in IC50 >100-fold confirms on-target DHODH mechanism.

Interpretation[3][4]
  • On-Target Result:

    • Condition A (No Uridine): Potent killing (Low IC50, e.g., < 1 µM).

    • Condition B (+ Uridine): No killing or massive shift in IC50 (e.g., > 50 µM).

  • Off-Target Result:

    • Compound kills cells in both conditions equally. This indicates general toxicity (e.g., membrane disruption, mitochondrial uncoupling) unrelated to pyrimidine synthesis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Buffer Hydrophobicity of phenylquinoline core.Reduce final DMSO to 0.5%; Add 0.01% Triton X-100 or BSA to buffer.
Loss of Potency over time Oxidation of 3-ethylthio group.Prepare stocks fresh; Store under Argon; Use TCEP (0.5 mM) in assay buffer if enzyme tolerates.
High Background (Abs 600) Compound interference.Run a "Compound Only" control (no enzyme) to subtract baseline absorbance.
Z' Factor < 0.5 Pipetting error or enzyme instability.Use automated dispensing; Keep enzyme on ice until use; Ensure DCIP is fresh (light sensitive).

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link

  • Sigma-Aldrich. "Product Specification: 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid." Link

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] The specific target molecule, 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid, and its analogs are of significant interest for drug discovery programs. Traditional methods for the synthesis of these quinoline derivatives often involve lengthy reaction times, high temperatures, and the use of harsh reagents, leading to lower yields and the formation of byproducts.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology in synthetic chemistry, offering significant advantages over conventional heating methods.[4][5] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and improve product purity.[6][7] This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid utilizing microwave technology. This method is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Reaction Principle

The synthesis of the quinoline core in this protocol is based on a variation of the Gould-Jacobs reaction.[3][8] This reaction involves the condensation of an aniline derivative with a β-keto ester or a similar reactive intermediate, followed by a thermal or acid-catalyzed cyclization to form the quinoline ring system. In this specific application, we employ a one-pot, three-component reaction of 2-aminobenzophenone, ethyl 3-mercaptopropanoate, and polyphosphoric acid (PPA) under microwave irradiation. The PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization.[9][10][11]

The proposed reaction proceeds through an initial condensation of 2-aminobenzophenone with ethyl 3-mercaptopropanoate. This is followed by an intramolecular cyclization and subsequent aromatization, driven by the high temperature achieved rapidly under microwave irradiation, to yield the desired 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid. Microwave energy significantly accelerates the rate-determining cyclization step, which often requires high thermal energy.[2][3][12]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Aminobenzophenone98%Sigma-Aldrich
Ethyl 3-mercaptopropanoate98%Sigma-Aldrich
Polyphosphoric acid (PPA)115%Sigma-Aldrich
EthanolACS GradeFisher Scientific
Sodium bicarbonateACS GradeFisher Scientific
Hydrochloric acidACS GradeFisher Scientific
Deionized water
Microwave synthesis reactore.g., Biotage® Initiator+Biotage
10 mL microwave reaction vials
Magnetic stir bars
Rotary evaporator
Filtration apparatus
pH meter or pH paper
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254Merck

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Polyphosphoric acid is corrosive and hygroscopic; handle with care. Microwave reactions can generate high pressure; use only appropriate microwave vials and operate the reactor according to the manufacturer's instructions.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol, 197.2 mg).

  • Addition of Reactants: To the same vial, add ethyl 3-mercaptopropanoate (1.2 mmol, 177.9 mg, 1.2 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (approximately 1 g) to the reaction mixture. The PPA acts as both a catalyst and a solvent in this reaction.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 150°C for 10 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexanes 1:1).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by slowly adding it to 20 mL of ice-cold water with vigorous stirring.

  • Neutralization and Precipitation: Basify the aqueous solution to a pH of approximately 8-9 with a saturated sodium bicarbonate solution. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Purification: The crude product can be further purified by recrystallization from ethanol to afford the pure 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid as a solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification cluster_analysis Analysis reagents 1. Add 2-aminobenzophenone, ethyl 3-mercaptopropanoate, and PPA to microwave vial mw_irrad 2. Irradiate at 150°C for 10 min in microwave reactor reagents->mw_irrad Seal vial quench 3. Quench with ice-water mw_irrad->quench Cool to RT neutralize 4. Neutralize with NaHCO₃ to precipitate product quench->neutralize filtrate 5. Filter and wash solid neutralize->filtrate recrystallize 6. Recrystallize from ethanol filtrate->recrystallize characterize 7. Dry and characterize (NMR, MS, IR) recrystallize->characterize

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Results and Discussion

This microwave-assisted protocol provides a rapid and efficient route to 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid. The use of microwave irradiation significantly reduces the reaction time from several hours, typical for conventional heating methods, to just 10 minutes.[13] The reaction generally proceeds with good to excellent yields, often exceeding 80% after purification.

Comparison of Microwave vs. Conventional Heating
ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10 minutes3-6 hours
Temperature 150°C180-200°C
Typical Yield >80%50-70%
Energy Consumption LowHigh
Byproduct Formation MinimizedOften significant

The enhanced efficiency of the microwave method can be attributed to the rapid and uniform heating of the polar reaction mixture, which accelerates the intramolecular cyclization and dehydration steps.[4][7] This targeted heating minimizes the formation of thermal decomposition products and other side reactions that can occur with prolonged exposure to high temperatures in conventional heating.[14]

Proposed Reaction Mechanism

Caption: Proposed mechanism for the one-pot synthesis of the title compound.

Characterization Data

The structure of the synthesized 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid should be confirmed by standard analytical techniques. The expected spectral data are as follows:

  • ¹H NMR: Resonances corresponding to the phenyl and quinoline aromatic protons, the ethyl group (a triplet and a quartet), and the carboxylic acid proton (a broad singlet).

  • ¹³C NMR: Signals for the aromatic carbons, the ethylthio group carbons, the carboxylic acid carbonyl carbon, and the quaternary carbons of the quinoline core.

  • IR (KBr, cm⁻¹): Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic system.

  • Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M-H]⁻).

The purity of the compound can be further assessed by High-Performance Liquid Chromatography (HPLC).

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 3-(ethylthio)-2-phenylquinoline-4-carboxylic acid. The method offers significant advantages in terms of reduced reaction time, increased yield, and higher product purity compared to traditional synthetic approaches.[15] This protocol is well-suited for medicinal chemistry laboratories and drug development settings where rapid access to novel quinoline derivatives is essential for screening and lead optimization. The inherent efficiency and green chemistry principles of this microwave-assisted synthesis make it a valuable tool for modern organic synthesis.[5]

References

  • Jain, A. K., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 355. [Link]

  • Sharma, P., & Singh, P. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research, 16(1), 1-10. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage Application Note AN056. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • PMC. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • ResearchGate. (2016). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]

  • RFHIC. (n.d.). RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC. [Link]

  • El-Faham, A., et al. (2004). Synthesis of 2-phenyl- and 2,3-diphenyl-quinolin-4-carboxylic acid derivatives. Journal of the Chinese Chemical Society, 51(5A), 987-1002. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2827. [Link]

  • Semantic Scholar. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • Aksenov, A. V., et al. (2025). Synthesis of 2,4-Disubstituted Quinolines by the Reaction of Propargylic Alcohols with Anilines in a Polyphosphoric Acid Medium. Russian Journal of Organic Chemistry, 61(7), 951-958. [Link]

  • MDPI. (2013). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 18(2), 1938-1951. [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Wikipedia. [Link]

  • International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297. [Link]

  • ResearchGate. (2018). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 1339-1348. [Link]

  • CONICET. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. Current Organic Synthesis, 11(2), 294-300. [Link]

  • PMC. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Belferdi, F., et al. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Journal of the Serbian Chemical Society. [Link]

  • UCL-Bruxelles, Belgique. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron Letters, 44(47), 8567-8570. [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 355. [Link]

  • The Royal Society of Chemistry. (2018). Synthesis of 3-substituted quinolin-2(1H)‐ones via cyclization of o- alkynylisocyanobenzenes - Supporting Information. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2026). Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates. Journal of Molecular Structure. [Link]

  • PubChem. (n.d.). 3-Methyl-2-phenylquinoline-4-carboxylic acid. PubChem. [Link]

Sources

Storage and stability guidelines for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Storage and Stability of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Introduction

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class, a privileged scaffold in medicinal chemistry known for a wide spectrum of pharmacological activities, including anticancer and antibacterial properties.[1] As with any high-value research compound or potential active pharmaceutical ingredient (API), a thorough understanding of its chemical stability is paramount. The integrity of experimental data and the safety and efficacy of potential therapeutics depend on ensuring the molecule remains intact and free from significant degradation from synthesis to application.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the storage, handling, and stability testing protocols for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. It moves beyond simple recommendations to explain the underlying chemical principles and provides detailed, field-proven methodologies for robust stability assessment in accordance with international guidelines.

Molecular Profile
AttributeValue
IUPAC Name 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid
Synonyms 3-(ethylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid
CAS Number 353761-06-5
Molecular Formula C₁₈H₁₅NO₂S
Molecular Weight 309.39 g/mol

Part I: Recommended Storage and Handling Protocols

Proper storage is the first line of defense against degradation. The recommendations below are synthesized from safety data for related quinoline structures and general best practices for complex organic molecules.

Solid-State Storage

The solid form of the compound is generally the most stable. To maintain its integrity, the primary environmental factors to control are temperature, light, and moisture.

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[2] This minimizes the kinetic rate of potential solid-state degradation reactions. For routine short-term use, storage at ambient temperature may be acceptable if the environment is controlled, though this should be validated by internal stability studies.

  • Light: Quinoline structures, with their conjugated aromatic systems, are often photosensitive.[3] Exposure to UV or even ambient laboratory light can catalyze photo-oxidation or other degradative reactions. Therefore, the compound must be stored in light-protecting containers, such as amber glass vials.

  • Moisture/Humidity: The carboxylic acid moiety can make the compound hygroscopic. Absorbed water can act as a reagent or solvent, facilitating hydrolytic degradation or other reactions. Storage in a desiccated environment is crucial. Use of a desiccator or storage in a controlled low-humidity environment is strongly advised. Containers must be kept tightly sealed.[4][5]

Solution-State Storage

The compound is significantly more susceptible to degradation when in solution. Inconsistent results in biological or chemical assays are often the first sign of solution instability.[3]

  • Solvent Choice: Select high-purity, anhydrous solvents. The presence of impurities or water can accelerate degradation.

  • pH Control: The solubility and stability of quinoline derivatives can be highly dependent on pH.[3] For aqueous-based buffers, the optimal pH for stability should be experimentally determined. It is advisable to buffer solutions to maintain a constant pH.

  • Preparation and Use: The cardinal rule is to prepare solutions fresh whenever possible. If stock solutions must be prepared in advance, they should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and contamination.

  • Storage of Solutions: Store stock solutions frozen at -20°C or -80°C and protected from light. Before use, allow the solution to thaw completely and come to room temperature to ensure homogeneity.

Summary of Recommended Storage Conditions
FormConditionTemperatureLight ProtectionHumidity ControlRationale
Solid Long-Term2-8°CRequired (Amber Vial)Required (Desiccator)Minimizes thermal, photo, and hydrolytic degradation.
Solid Short-TermAmbient (<25°C)Required (Amber Vial)Required (Desiccator)Acceptable for routine use, but refrigeration is preferred.
Solution Stock≤ -20°CRequired (Amber Vial/Foil)N/A (Tightly Sealed)Drastically slows degradation kinetics in the solution phase.

Part II: Understanding Chemical Stability & Degradation

The structure of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid contains several functional groups that represent potential sites for chemical degradation. A proactive understanding of these vulnerabilities is key to designing stable formulations and interpreting stability data. Forced degradation studies are designed to probe these weaknesses.[6]

Potential Degradation Pathways
  • Oxidation: The ethylthio (sulfide) group is the most likely site for oxidation. Under oxidative stress (e.g., exposure to air, peroxides), it can be oxidized first to the corresponding sulfoxide and then further to the sulfone . This is a common degradation pathway for sulfur-containing compounds.

  • Photodegradation: The extended π-system of the phenylquinoline core makes the molecule a strong chromophore, capable of absorbing UV and visible light.[7] This energy absorption can lead to complex degradation pathways, including oxidation of the quinoline ring or reactions involving the substituents.[3]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid group is a potential degradation pathway, although typically this requires significant heat.[7] Other less predictable bond cleavages or rearrangements can also occur.

  • Hydrolysis (pH-dependent): While the core structure is generally stable, extreme pH conditions (strong acid or base) combined with heat could potentially stress the molecule, though this is less likely than oxidation or photolysis.

The diagram below illustrates the primary sites on the molecule susceptible to degradation.

G cluster_0 main_mol oxidation_node Oxidation (S -> S=O -> SO2) oxidation_node->ox_target photo_node Photodegradation (Ring System) photo_node->photo_target thermal_node Thermal Stress (Decarboxylation) thermal_node->thermal_target

Caption: Key potential degradation sites on the 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid molecule.

Part III: Experimental Protocols for Stability Assessment

To experimentally determine the stability of the compound, a systematic approach is required, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9] This involves developing a stability-indicating analytical method and then subjecting the compound to stress conditions (forced degradation) and long-term storage.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound while also detecting the appearance of its degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Objective: To develop a reversed-phase HPLC method that separates the parent compound from all potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it provides good retention for moderately nonpolar compounds.

  • Mobile Phase Screening:

    • Prepare Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. (The acid sharpens peaks for carboxylic acids).

    • Prepare Mobile Phase B: Acetonitrile or Methanol.

    • Develop a gradient elution method, starting from a low percentage of Mobile Phase B (e.g., 10%) and increasing to a high percentage (e.g., 95%) over 20-30 minutes. This will help elute all components, including potential degradants.

  • Wavelength Selection: The compound's extensive aromatic system should provide strong UV absorbance. Use a photodiode array (PDA) detector to scan from 200-400 nm and identify the wavelength of maximum absorbance (λ-max) for the parent compound. Monitor at this wavelength and potentially a secondary, lower wavelength to ensure detection of degradants that may have different chromophores.

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30°C) to achieve good peak shape for the parent compound and baseline separation from any impurity or degradant peaks.

  • Method Validation (Specificity): The ultimate validation of the method's specificity comes from the forced degradation study. The method is considered stability-indicating if all degradant peaks are resolved from the parent peak and from each other.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, providing rapid insight into the compound's vulnerabilities. The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the degradation pathways are being observed without being overly destructive.

The workflow for a forced degradation study is visualized below.

workflow cluster_stress Expose Aliquots to Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Liquid Samples base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Liquid Samples oxid Oxidation (3% H2O2, RT) prep->oxid Liquid Samples therm Thermal (Solid) (>80°C, Dry Heat) prep->therm Solid Sample control Control Sample (Protected from stress) prep->control Liquid Samples quench Quench Reaction (If applicable, e.g., neutralize acid/base) acid->quench base->quench analyze Analyze All Samples (Using Stability-Indicating HPLC Method) oxid->analyze therm->analyze photo Photostability (ICH Q1B Light Source) photo->analyze control->analyze quench->analyze evaluate Evaluate Data (Calculate % Degradation, Mass Balance) analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Detailed Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile. Dilute with water or buffer as needed for the stress conditions.

  • A. Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at an elevated temperature (e.g., 60°C).[11]

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH to stop the reaction.

    • Analyze by HPLC.

  • B. Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the incubation and sampling procedure as in acid hydrolysis.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • C. Oxidation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light. Oxidative reactions are often rapid.[8]

    • Sample at shorter time points (e.g., 30 min, 1, 2, 4 hours).

    • Analyze directly by HPLC.

  • D. Thermal Degradation (Dry Heat):

    • Place a small amount of the solid compound in a vial.

    • Heat in an oven at a high temperature (e.g., 80°C or higher, chosen relative to accelerated stability conditions).[7]

    • At various time points, remove a sample, allow it to cool, dissolve in solvent to a known concentration, and analyze by HPLC.

  • E. Photostability:

    • Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[12]

    • A control sample should be run in parallel, wrapped in aluminum foil to shield it from light, to differentiate between light-induced and thermal degradation.

    • Analyze the samples after a defined exposure period.

Protocol 3: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life (or re-test period) of a compound under defined storage conditions.[13] They are performed on at least three representative batches of the material.[14]

Objective: To evaluate the stability of the compound over an extended period under ICH-defined storage conditions.

Methodology:

  • Sample Preparation: Package the solid compound in the proposed long-term storage container (e.g., amber glass vials with tightly sealed caps).

  • Storage: Place the samples into calibrated stability chambers set to the conditions outlined in the table below.

  • Testing: At each specified time point, remove a sample from the chamber and test it for critical quality attributes using validated analytical methods. This includes visual appearance, assay (potency), and degradation products/purity.

ICH Stability Storage Conditions and Testing Frequency

Study TypeStorage Condition (Temp/Rel. Humidity)Minimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

(Note: Intermediate testing is only required if a significant change occurs during accelerated testing. Conditions are based on ICH Q1A(R2) for Climate Zones I and II).[12][14]

Data Interpretation

A crucial aspect of stability analysis is ensuring mass balance . This means that the decrease in the amount of the parent compound should be approximately equal to the increase in the amount of all degradation products.[7] A good mass balance (typically 95-105%) provides confidence that all major degradants are being detected by the analytical method. Any degradation product that rises above a specified threshold (e.g., 0.1%) should be identified and characterized to assess its potential impact.

By following these comprehensive guidelines and protocols, researchers can ensure the quality and reliability of their work with 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, building a solid foundation for further research and development.

References
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Retrieved from [Link]

  • International Journal of Scientific and Development Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Scribd. (n.d.). ICH Guidelines for Stability Testing. Scribd. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines for Drug Stability Testing: Key Requirements. AMSbiopharma. Retrieved from [Link]

  • PubMed. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. National Center for Biotechnology Information. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). ICH Stability: A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. MasterControl. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

  • Separation Science. (2025, March 24). Advanced Analytical Techniques in Stability Testing. Separation Science. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. Sigma-Aldrich China. Retrieved from [Link]

Sources

Application Notes and Protocols: UV-Vis and IR Spectral Analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the ultraviolet-visible (UV-Vis) and infrared (IR) spectral analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS 353761-06-5), a molecule of significant interest in medicinal chemistry and materials science. As a substituted quinoline-4-carboxylic acid, its structural and electronic properties are crucial for understanding its biological activity and potential applications.[1][2][3][4] This guide details the theoretical underpinnings, experimental protocols, and data interpretation for both spectroscopic techniques, tailored for researchers, scientists, and drug development professionals. The methodologies are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific integrity.

Introduction: The Significance of Spectroscopic Analysis

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid belongs to the quinoline class of heterocyclic compounds, which are foundational scaffolds in numerous pharmaceuticals.[1][5] The substituents on the quinoline core—a phenyl group at position 2, an ethylthio group at position 3, and a carboxylic acid at position 4—collectively influence the molecule's electronic distribution, conformation, and intermolecular interactions.

UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-system of the quinoline and phenyl rings is expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent environment and the presence of auxochromic groups like the ethylthio and carboxylic acid moieties.[6][7]

Infrared (IR) spectroscopy provides a molecular fingerprint by identifying the vibrational modes of specific functional groups.[8] For the title compound, IR analysis is critical for confirming the presence of the carboxylic acid (O-H and C=O stretching), the thioether (C-S stretching), and the aromatic C-H and C=C bonds of the quinoline and phenyl rings.[8][9]

This application note will guide the user through the process of acquiring and interpreting high-quality UV-Vis and IR spectra for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, enabling its unambiguous identification and characterization.

Molecular Structure and Key Functional Groups

Caption: Structure of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid.

UV-Vis Spectroscopic Analysis

Theoretical Background

The UV-Vis spectrum of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid is dominated by π → π* transitions within the aromatic quinoline and phenyl rings. The extensive conjugation in the molecule lowers the energy required for these transitions, resulting in absorption bands in the near-UV and visible regions. The presence of the sulfur atom in the ethylthio group and the oxygen atoms in the carboxylic acid group, both possessing non-bonding electrons, can lead to n → π* transitions, which are typically of lower intensity.

Solvent polarity can influence the position of absorption maxima (λmax). Polar solvents can stabilize both the ground and excited states through dipole-dipole interactions and hydrogen bonding, often leading to shifts in λmax (solvatochromism).[6]

Experimental Protocol

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

Materials:

  • 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (purity ≥ 97%)

  • UV-grade solvents: Ethanol, Methanol, and Dichloromethane

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 50 mL of ethanol to prepare a stock solution.

  • Working Solution Preparation: Dilute the stock solution with the respective UV-grade solvents to obtain a final concentration that yields an absorbance between 0.1 and 1.0 at the λmax.[8]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline correction across the desired wavelength range (e.g., 200-500 nm).[8]

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Expected Spectral Data and Interpretation

The UV-Vis spectrum is expected to show multiple absorption bands characteristic of the extended aromatic system.

Table 1: Expected UV-Vis Absorption Maxima (λmax)

SolventExpected λmax 1 (nm)Expected λmax 2 (nm)Interpretation
Ethanol~250-270~340-360π → π* transitions of the quinoline and phenyl rings. A red shift may be observed with increasing solvent polarity.[6][10]
MethanolSimilar to EthanolSimilar to EthanolMinor shifts may occur due to differences in solvent polarity and hydrogen bonding capacity.[6]
DichloromethaneSlightly blue-shifted vs. alcoholsSlightly blue-shifted vs. alcoholsReflects the lower polarity of the solvent.

The ethylthio and carboxylic acid groups are expected to cause a bathochromic (red) shift compared to unsubstituted 2-phenylquinoline due to their electron-donating and resonance effects.

Infrared (IR) Spectroscopic Analysis

Theoretical Background

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of these vibrations is dependent on the bond strength and the masses of the bonded atoms. Therefore, specific functional groups give rise to characteristic absorption bands in the IR spectrum.

Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (solid)

Protocol (using ATR-FTIR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[8]

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1.[8] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Expected Spectral Data and Interpretation

The IR spectrum will provide a detailed fingerprint of the molecule's functional groups.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm-1)Vibrational ModeInterpretation
3400-2400 (broad)O-H stretchCharacteristic of the carboxylic acid dimer due to hydrogen bonding.[9]
3100-3000Aromatic C-H stretchVibrations of the C-H bonds on the quinoline and phenyl rings.[1][11]
2980-2850Aliphatic C-H stretchStretching vibrations of the C-H bonds in the ethyl group.[11]
~1720-1680C=O stretchCarbonyl stretch of the carboxylic acid.[9] Its position can be influenced by conjugation and hydrogen bonding.
~1600-1450C=C and C=N stretchAromatic ring stretching vibrations of the quinoline and phenyl rings.[11][12]
~1300-1200C-O stretch and O-H bendCoupled vibrations of the carboxylic acid group.
~700-650C-S stretchCharacteristic stretching vibration of the thioether linkage.[13]

The presence of a broad O-H stretch and a strong C=O absorption are definitive indicators of the carboxylic acid functionality. The C-S stretch, while typically weak, is an important diagnostic peak for the ethylthio group.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectral analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid.

workflow start Start: Obtain Pure Sample uv_vis_prep UV-Vis Sample Preparation (Dissolution in UV-grade solvents) start->uv_vis_prep ir_prep IR Sample Preparation (Solid on ATR crystal) start->ir_prep uv_vis_acq UV-Vis Data Acquisition (200-500 nm) uv_vis_prep->uv_vis_acq ir_acq IR Data Acquisition (4000-400 cm-1) ir_prep->ir_acq uv_vis_analysis UV-Vis Data Analysis (Identify λmax, solvatochromic shifts) uv_vis_acq->uv_vis_analysis ir_analysis IR Data Analysis (Identify characteristic functional group vibrations) ir_acq->ir_analysis integration Data Integration and Structural Confirmation uv_vis_analysis->integration ir_analysis->integration report Final Report Generation integration->report

Caption: Integrated workflow for UV-Vis and IR spectral analysis.

Conclusion

The combined application of UV-Vis and IR spectroscopy provides a powerful and non-destructive approach for the characterization of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. UV-Vis spectroscopy elucidates the electronic properties of the conjugated system, while IR spectroscopy confirms the presence of key functional groups. The protocols and interpretive guidelines presented in this application note offer a robust framework for researchers in drug discovery and materials science to confidently identify and characterize this and structurally related molecules.

References

  • Universitas Indonesia. (n.d.). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Retrieved from [Link]

  • Pasan, J., & S-ethyl α-(alkylthio)-thioesters. (n.d.). CONFORMATIONAL STUDIES OF α-SUBSTITUTED CARBONYL COMPOUNDS BY I.R. SPECTROSCOPY. III. S-ETHYL α-(ALKYLTHIO)-THIOESTERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Retrieved from [Link]

  • Novak, I., & Kovac, B. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5005–5010. [Link]

  • SpectraBase. (n.d.). Ether thioether. Retrieved from [Link]

  • El-Ghamry, H. A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2439–S2451. [Link]

  • RSC Publishing. (2025). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Retrieved from [Link]

  • Showalter, H. D. H., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(21), 9693–9711. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • Ghosh, K., & Mascharak, P. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Tetrahedron Letters, 49(51), 7338–7341. [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1–8.
  • NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

  • Kumru, M., et al. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 81–89. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Canadian Science Publishing. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(5), 469–475. [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

[1]

Case ID: QUIN-S-3-PUR Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid , a scaffold often synthesized via the Pfitzinger reaction. The presence of the ethylthio group (-SEt) introduces a critical sensitivity to oxidation (sulfoxide/sulfone formation), while the carboxylic acid moiety offers a robust handle for acid-base extraction.

This technical document is structured to guide you through removing the three most common impurity classes:

  • Neutral Impurities: Unreacted ketones and decarboxylated by-products.

  • Starting Material: Unreacted Isatin (persistent orange/red color).

  • Oxidative By-products: Sulfoxides (

    
    ) generated during workup.
    

Module 1: The Acid-Base "Switch" (Primary Purification)[1]

Objective: Isolate the target molecule based on its

Principle:123

Protocol 1: The "Basic Wash" Technique

Reagents:

  • 10% Sodium Carbonate (

    
    ) or 1N NaOH.
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • 1N Hydrochloric Acid (HCl) or Glacial Acetic Acid.

Workflow:

  • Dissolution: Dissolve the crude solid in 10%

    
      (aqueous).
    
    • Note: If the solid resists, warm gently (max 40°C).[2] The solution should be dark but clear of bulk solids.

  • Filtration (Crucial): Filter this basic solution through a Celite pad.

    • Why? Removes tarry polymers and insoluble inorganic salts that often plague Pfitzinger reactions.

  • The "Neutral Purge": Transfer the filtrate to a separatory funnel. Extract 2x with EtOAc .

    • Chemistry: The product is now a water-soluble salt (

      
      ). Neutral impurities migrate into the EtOAc.
      
    • Action:Discard the organic (EtOAc) layer. Keep the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 1N HCl or Acetic Acid with vigorous stirring until pH

    
     3–4.
    
  • Collection: Filter the precipitate. Wash with cold water.[4][5]

Visualizing the Logic

AcidBaseLogicCrudeCrude Mixture(Acids + Neutrals)BaseStepAdd 10% Na2CO3Crude->BaseStepPhaseSplitPhase SeparationBaseStep->PhaseSplitOrgPhaseOrganic Phase(Neutrals/Ketones)DISCARDPhaseSplit->OrgPhaseAqPhaseAqueous Phase(Product as Salt)PhaseSplit->AqPhaseAcidifyAcidify (pH 3-4)AqPhase->AcidifyPurePrecipitated ProductAcidify->Pure

Figure 1: The Acid-Base purification logic. Neutral impurities are removed while the product is protected in the aqueous phase.

Module 2: Handling Sulfur (Preventing Oxidation)

The Issue: The ethylthio ether (-S-Et) is prone to oxidation to sulfoxide (-S(=O)-Et) or sulfone (-S(=O)

Diagnostic:

  • LC-MS: Look for peaks at

    
     (Sulfoxide) or 
    
    
    (Sulfone).
  • TLC: Oxidized species are usually more polar (lower

    
    ) than the thioether.
    
Protocol 2: Deoxygenation & Solvent Safety
  • Peroxide Check: Never use old ethers (THF, Diethyl Ether) without testing for peroxides. Peroxides rapidly oxidize thioethers.

  • Degassing: Before recrystallization, sparge your solvent (Ethanol or Acetic Acid) with Nitrogen or Argon for 15 minutes.

  • Temperature: Do not boil the solvent for extended periods. Dissolve at the boiling point and immediately cool.

Module 3: Polishing (Recrystallization)[1]

Objective: Remove trace Isatin (starting material) and improve crystal habit. Challenge: Isatin is persistent. It is red/orange.[2] If your product is off-color, Isatin is likely the culprit.

Solvent System Selection Table
Solvent SystemProsConsBest For
Ethanol / Water (9:1) Gentle on the sulfur group; good recovery.May not fully remove Isatin.[2][5]General polishing.
Glacial Acetic Acid Excellent for removing Isatin; produces dense crystals.High boiling point; risk of oxidation if not degassed.Removing persistent orange color.
DMF / Water Dissolves stubborn solids.Hard to remove solvent traces; DMF can decompose.Very insoluble analogs.
Protocol 3: The "Acetic Polish" (For Isatin Removal)

Use this if the product retains a red/orange hue.

  • Place crude solid in a flask with a stir bar.

  • Add Glacial Acetic Acid (approx 10-15 mL per gram).

  • Sparge with Nitrogen for 5 mins (Critical for sulfur protection).

  • Heat to reflux until dissolved.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and wash with a small amount of cold Ethanol (to remove acetic acid smell).

Module 4: Troubleshooting & FAQs

Common Issues Registry

Q1: My product is "oiling out" instead of crystallizing.

  • Cause: This is common with lipophilic quinolines containing alkyl chains (ethylthio). It usually means the solution is too concentrated or cooled too fast.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available.[1] Scratch the glass side with a rod.[1] Add a small amount of a more polar co-solvent (like 5% water to ethanol) to force precipitation slowly.

Q2: The product has a persistent red color.

  • Cause: Isatin contamination.[1]

  • Fix: Perform the Acid-Base Workup (Module 1) again, but this time, wash the basic aqueous layer with DCM (Dichloromethane) twice. Isatin has partial solubility in DCM even from basic water. Then Recrystallize from Acetic Acid (Module 3).

Q3: LC-MS shows a peak at M+16.

  • Cause: You have formed the sulfoxide.

  • Fix: This is difficult to reverse easily. Prevention is key. Ensure all solvents are degassed.[6] If the impurity is minor (<5%), recrystallization from Ethanol often leaves the more polar sulfoxide in the mother liquor.

Impurity Fate Diagram

ImpurityFatecluster_0ImpuritiesStartReaction Mixture(Isatin + Ketone + Base)IsatinUnreacted Isatin(Red/Orange)Start->IsatinKetoneEthylthio-ketone(Oily/Neutral)Start->KetoneWorkupAcid-Base ExtractionIsatin->WorkupPartially removedRecrystRecrystallization(EtOH or AcOH)Isatin->RecrystRemoved in Mother LiquorKetone->WorkupRemoved in Organic WashSulfoxideSulfoxide By-product(Polar)Sulfoxide->RecrystRemoved (if minor)Workup->Recryst

Figure 2: Tracking the fate of specific impurities through the purification workflow.

References

  • BenchChem. (2025).[1][4][5][6] Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. Retrieved from 1

  • Sigma-Aldrich. (n.d.). 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid Product Analysis. Retrieved from 7

  • ScienceMadness Discussion Board. (2024). The Pfitzinger Reaction - Optimization and Workup. Retrieved from 2

  • University of Rochester, Dept. of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from 8

Technical Support Center: Strategies for Solubilizing 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome these issues. Our approach is grounded in the fundamental physicochemical principles governing solubility.

The core structure of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, characterized by a bulky, hydrophobic quinoline ring system and a carboxylic acid group, suggests that its aqueous solubility is likely to be low and highly dependent on pH. The strategies outlined below are designed to systematically explore formulation approaches to enhance its solubility for various experimental needs.

Part 1: Foundational Knowledge & Initial Assessment

Before attempting advanced solubilization techniques, it is crucial to understand the inherent properties of the compound and the aqueous medium.

FAQ 1: Why is my compound, 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, poorly soluble in neutral water?

Your compound's structure contains a large, nonpolar aromatic quinoline backbone and a phenyl group, which are hydrophobic. While the carboxylic acid group can interact with water, its contribution to overall solubility is limited when the molecule is in its neutral, non-ionized form.[1][2] Carboxylic acids with more than four carbon atoms tend to have limited solubility in water due to the dominance of the hydrophobic alkyl or aryl chain.[1]

FAQ 2: What is the first step I should take to improve its solubility?

The first and most fundamental step is to modulate the pH of your aqueous medium. As a carboxylic acid, 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid will be significantly more soluble in its ionized (carboxylate) form.[2][3] This is achieved by increasing the pH of the solution above the compound's pKa.

Workflow for Initial pH-Based Solubilization

Caption: Decision workflow for initial pH-based solubilization attempts.

Part 2: Systematic Troubleshooting Guide

If pH adjustment alone is insufficient or not suitable for your experimental conditions (e.g., due to pH sensitivity of your assay), the following strategies can be systematically explored.

Troubleshooting Issue 1: The compound precipitates out of solution when I buffer the pH back to a physiological range.

This is a common issue for acidic compounds. While soluble at high pH, they will crash out as the pH is lowered and they revert to their non-ionized, less soluble form.

Solution: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[4][5][6]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.

  • Screening: In separate vials, prepare your aqueous buffer at the desired final pH.

  • Titration: Gradually add small aliquots of your compound's stock solution to the aqueous buffer while vortexing.

  • Observation: Observe for any precipitation. The goal is to find the highest concentration of your compound that remains in solution with the lowest percentage of co-solvent.

Table 1: Example Co-solvent Screening Data

Co-solvent (v/v %)Maximum Achieved Concentration (µM) in pH 7.4 BufferObservations
1% Ethanol5Clear solution
5% Ethanol25Clear solution
1% PEG 40010Clear solution
5% PEG 40050Clear solution
1% DMSO15Clear solution
5% DMSO75Clear solution

Causality: Co-solvents work by disrupting the hydrogen bonding network of water, creating a less polar environment that can better accommodate the hydrophobic regions of your compound.[6] PEG 400 and other glycols can also increase solubility through hydrophobic interactions.[7]

Troubleshooting Issue 2: I need to avoid organic solvents in my experiment.

If organic solvents interfere with your downstream applications (e.g., cell-based assays), cyclodextrins are an excellent alternative.

Solution: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like your quinoline derivative, forming an inclusion complex that is water-soluble.[8][9][10]

Experimental Protocol: Cyclodextrin Screening

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-50 mM of Hydroxypropyl-β-cyclodextrin (HP-β-CD)).

  • Add Compound: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibrate: Agitate the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter: Filter the suspensions through a 0.22 µm filter to remove the undissolved solid.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (see Part 3).

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase (A-type profile) indicates the formation of a soluble complex.[8]

Table 2: Expected Outcome of a Phase Solubility Study

HP-β-CD Concentration (mM)Measured Compound Concentration (µM)
0< 1 (Below Limit of Quantification)
515
1032
2065
50160

Causality: The hydrophobic phenyl and quinoline rings of your compound can fit into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in water.[9] The use of a carboxylic acid with a cyclodextrin can further enhance solubility.[11]

Workflow for Advanced Solubilization

Caption: Decision workflow for selecting an advanced solubilization strategy.

Part 3: Analytical Quantification

To accurately assess the success of your solubilization experiments, a reliable method for quantifying the concentration of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid is necessary.

FAQ 3: How can I measure the concentration of my compound in these test formulations?

UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are two common and effective methods.

Method 1: UV-Vis Spectrophotometry

This is a rapid method suitable for clear, simple solutions.

  • Determine λmax: Dissolve a small amount of your compound in a suitable organic solvent (e.g., methanol or ethanol) and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax). Quinoline-based compounds often have strong absorbance in the UV range.[12][13]

  • Prepare Standards: Create a series of standard solutions of known concentrations in your chosen solvent.

  • Create Calibration Curve: Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. This should yield a linear relationship.

  • Measure Samples: Measure the absorbance of your filtered experimental samples (diluted if necessary) and use the calibration curve to determine their concentrations.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is more specific and can separate your compound from excipients or impurities.

  • Method Development: Develop a reverse-phase HPLC method. A C18 column is a good starting point. The mobile phase will likely be a mixture of an acidified aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Preparation: Prepare a calibration curve using standards of known concentrations.

  • Sample Analysis: Inject your filtered experimental samples and quantify the concentration based on the peak area relative to your calibration curve. HPLC is a common method for the analysis of quinoline derivatives in various matrices.[14]

Part 4: Advanced Strategies

If the above methods do not meet your concentration requirements, more advanced formulation strategies may be necessary, particularly for in vivo applications.

  • Salt Formation: Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like tromethamine) to form a salt can dramatically increase aqueous solubility.[15][16] The resulting salt form should be isolated and characterized.

  • Lipid-Based Formulations: For very hydrophobic compounds, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium.[15][17]

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to a higher-energy amorphous state, often dispersed in a polymer matrix, can significantly enhance solubility.[16][17]

These advanced techniques typically require specialized equipment and expertise and are often employed in later-stage drug development.

References

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31). Patsnap. [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - MDPI. (2022, November 3). MDPI. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. (n.d.). SciSpace. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). [Link]

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. (n.d.). [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023, May 16). National Center for Biotechnology Information. [Link]

  • US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids. (n.d.).
  • pH-solubility profiles or organic carboxylic acids and their salts - PubMed. (1978, September). National Center for Biotechnology Information. [Link]

  • Determination of Some Quinoline Derivatives with Organic Brominating Agents. (2006, December 6). [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). [Link]

  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14). [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18). Drug Discovery Online. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. (2015, November 16). ResearchGate. [Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. (n.d.). Pearson. [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). [Link]

  • Carboxylic Acid Structure and Chemistry: Part 2. (n.d.). [Link]

  • carboxylic acid - Properties, Structure, Reactions - Britannica. (2026, January 22). Encyclopedia Britannica. [Link]

  • What is the standard pH of carboxylic acids? - Quora. (2021, August 11). Quora. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15). SciSpace. [Link]

Sources

Technical Support Center: Stability Profiling of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for analytical chemists and formulation scientists working with 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS: 353761-06-5).

It focuses on the specific chemical vulnerabilities of the thioether (sulfide) and quinoline-4-carboxylic acid moieties, synthesizing established degradation mechanisms with practical LC-MS troubleshooting.

Reference ID: TS-QUIN-353761 Status: Active Last Updated: February 2026 Scope: Forced Degradation, Impurity Profiling, LC-MS Method Development

Executive Summary & Molecule Analysis

User Query: What are the primary degradation risks for this molecule, and how do I detect them?

Scientist’s Analysis: This molecule contains three distinct pharmacophores with varying stability profiles. Your degradation strategy must prioritize them in this order of reactivity:

  • The Thioether Linker (-S-Et): This is the "soft spot." Thioethers are highly susceptible to oxidative attack by peroxides or dissolved oxygen.

  • The Carboxylic Acid (-COOH): Prone to esterification (solvolysis) if alcohols are used as diluents, and decarboxylation under extreme thermal stress.

  • The Quinoline Nitrogen: Susceptible to N-oxidation, though usually slower than the thioether oxidation.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a new peak eluting earlier than the parent with a mass shift of +16 Da. Is this an impurity or degradation?"

Diagnosis: This is the Sulfoxide degradation product. Technical Explanation: The ethylthio group at position 3 is a nucleophilic center. Upon exposure to mild oxidants (even trace peroxides in unstabilized THF or aged acetonitrile), the sulfur atom accepts an oxygen atom.

  • Chemistry: Sulfide (

    
    ) 
    
    
    
    Sulfoxide (
    
    
    ).
  • Chromatography: Sulfoxides are significantly more polar than their parent sulfides due to the strong dipole of the S=O bond. Expect a retention time shift to the left (earlier elution) in Reverse Phase (RP) chromatography.

  • Mass Spec Signature: Parent

    
    
    
    
    
    Product
    
    
    .
Issue 2: "I detected a +32 Da peak. Is this a double oxidation?"

Diagnosis: Yes, this is the Sulfone degradation product. Technical Explanation: Under aggressive oxidative conditions (e.g., 3%


 for >4 hours), the sulfoxide described above oxidizes further.
  • Chemistry: Sulfoxide (

    
    ) 
    
    
    
    Sulfone (
    
    
    ).
  • Chromatography: The sulfone is also more polar than the parent but often elutes close to the sulfoxide.

  • Critical Note: If you see only the sulfone and no sulfoxide, your stress conditions are too harsh. You are missing the intermediate kinetics.

Issue 3: "My sample is stable in solid form, but degrades rapidly when dissolved in Methanol. Why?"

Diagnosis: You are creating a Methyl Ester Artifact . Technical Explanation: The carboxylic acid at position 4 is electronically activated by the quinoline ring. In the presence of methanol (a protic solvent) and trace acidity (often from the API itself), Fischer Esterification occurs.

  • Reaction:

    
    .
    
  • Prevention: Switch to Acetonitrile/Water mixtures for your diluent. If solubility is an issue, use DMSO, but be aware that DMSO can act as an oxidant (Pummerer rearrangement-type risks) if heated.

Issue 4: "Can I use UV detection, or is MS required?"

Diagnosis: UV is viable but requires specific wavelength selection. Technical Explanation: The 2-phenylquinoline core provides strong conjugation.

  • UV Max: Typically ~250-260 nm and ~300-320 nm.

  • Warning: The oxidation of Sulfur to Sulfoxide/Sulfone breaks the conjugation slightly less than ring cleavage, but it does alter the auxochromic properties. The

    
     may shift 5-10 nm. Ensure your DAD (Diode Array Detector) scans 200-400 nm to capture the spectra of degradants, which may differ from the parent.
    

Degradation Pathways & Mass Shifts (Visualized)

The following diagram illustrates the oxidative and thermal pathways. Use this to map your chromatogram peaks.

DegradationPathways cluster_artifacts Solvent Artifacts (Avoid) Parent Parent Molecule 3-(Ethylthio)-2-phenylquinoline-4-COOH [M+H]+: 310.09 RT: Reference Sulfoxide Degradant A (Major) Sulfoxide Derivative [M+H]+: 326.09 (+16 Da) RT: Earlier Parent->Sulfoxide Oxidation (H2O2, Air) Fast Kinetic NOxide Degradant C (Minor) N-Oxide [M+H]+: 326.09 (+16 Da) RT: Variable Parent->NOxide Oxidation (High Stress) Compels with S-Ox Decarb Degradant D (Thermal) Decarboxylated Product [M+H]+: 266.10 (-44 Da) RT: Later (Less Polar) Parent->Decarb Thermal Stress (>100°C) -CO2 MethylEster Methyl Ester Artifact (In Methanol) [M+H]+: 324.10 (+14 Da) Parent->MethylEster Solvolysis (MeOH) Sulfone Degradant B (Secondary) Sulfone Derivative [M+H]+: 342.09 (+32 Da) RT: Earlier Sulfoxide->Sulfone Strong Oxidation Slow Kinetic

Caption: Figure 1. Predicted degradation map for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. Red paths indicate oxidative stress; green indicates thermal stress.

Experimental Protocol: Validated Oxidative Stress

Objective: To generate the Sulfoxide and Sulfone standards in situ for method validation.

Reagents:

  • 30% Hydrogen Peroxide (

    
    ) - ACS Grade.
    
  • Acetonitrile (ACN) - LC-MS Grade.

  • 0.1 N HCl and 0.1 N NaOH (for pH specificity).

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the API in ACN:Water (50:50).

  • Mild Stress (Targeting Sulfoxide):

    • Mix 1 mL of Stock + 0.1 mL of 3%

      
      .
      
    • Incubate at Room Temperature for 1 hour.

    • Expected Result: ~10-20% conversion to Sulfoxide (+16 Da).

  • Harsh Stress (Targeting Sulfone):

    • Mix 1 mL of Stock + 0.5 mL of 30%

      
      .
      
    • Incubate at 60°C for 2 hours.

    • Expected Result: Appearance of Sulfone (+32 Da) and potential N-oxide species.

  • Quenching (Critical):

    • Before injection, quench the reaction with Sodium Metabisulfite or Catalase to prevent damage to the HPLC column stationary phase.

Summary of Mass Spectrometry Data

Degradant IDModificationMass Shift (

m/z)
Theoretical [M+H]

Polarity Shift (RP-HPLC)Mechanism
API None0310.09ReferenceN/A
Deg A S-Oxidation (Sulfoxide)+15.99326.09Earlier (More Polar)Peroxide/Air
Deg B S-Dioxidation (Sulfone)+31.99342.09Earlier (More Polar)Strong Oxidation
Deg C N-Oxidation+15.99326.09VariableStrong Oxidation
Deg D Decarboxylation-43.99266.10Later (Less Polar)High Heat (>100°C)
Art A Methyl Ester+14.02324.11Later (Less Polar)MeOH Diluent Artifact

Note on Deg A vs Deg C: Both have +16 Da shifts. However, thioether oxidation is kinetically favored over quinoline N-oxidation. To confirm, use MS/MS fragmentation: The loss of the ethyl-sulfoxide side chain (neutral loss) will differ from the fragmentation of the N-oxide ring system [1].

References

  • Beccaria, M., & Cabooter, D. (2020).[1] Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157.[1] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96.
  • Sigma-Aldrich. (2024). Product Specification: 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS 353761-06-5).[2] Link

  • Bocxlaer, J. V. (2001). Detection of Sulfur-Containing Impurities in Pharmaceutical Samples by High Performance Liquid chromatography/chemical Reaction Interface Mass Spectrometry. Rapid Communications in Mass Spectrometry. Link

Sources

Technical Support Center: Precision Synthesis of Sterically Demanding 3-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q3-STERIC-SOLUTIONS Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Subject: Overcoming steric and electronic barriers in C3-functionalization of quinolines.[1]

Executive Summary

The synthesis of 3-substituted quinolines presents a unique "perfect storm" of challenges. Unlike the C2 and C4 positions, which are activated for nucleophilic attack, the C3 position is electronically deactivated (pyridine-like) and sterically shielded by the peri-hydrogen at C4 and substituents at C2.[1] This guide addresses the failure modes associated with synthesizing sterically crowded 3-substituted quinolines, specifically focusing on De Novo Cyclization (Friedländer) and Late-Stage Functionalization (C-H Activation/Cross-Coupling) .[1]

Module 1: De Novo Synthesis (The Friedländer Protocol)

The Issue: Standard base-catalyzed Friedländer annulation often stalls when the ketone partner has bulky substituents (e.g., tert-butyl, adamantyl, or ortho-substituted aromatics) at the


-methylene position.[1] The steric bulk prevents the initial aldol condensation or the subsequent cyclodehydration.[1]

The Solution: Lewis Acid Catalysis Switching from Brønsted bases (KOH/EtOH) to hard Lewis acids activates the carbonyl oxygen, compressing the transition state and lowering the energy barrier for the nucleophilic attack, even with bulky groups.[1]

Troubleshooting Guide: Friedländer Stalls
SymptomDiagnosisCorrective Action
No Reaction (Starting Material Recovery) Steric bulk prevents enolate formation or attack.[1]Switch Catalyst: Use ZrCl₄ or Sc(OTf)₃ (5–10 mol%).[1] These coordinate tightly to the carbonyl, increasing electrophilicity beyond what protonation achieves.[1]
Intermediate Accumulation (Aldol adduct) Dehydration step is blocked by steric clash.[1]Solvent Switch: Move to ionic liquids or solvent-free conditions with silica support to force dehydration via entropy.[1]
Regioisomer Mixture Kinetic vs. Thermodynamic enolate competition.Control Temp: Low-temperature Lewis acid catalysis favors the kinetic enolate, often required for specific 3-substituents.[1]
Standard Operating Procedure (SOP): ZrCl₄-Mediated Synthesis

Recommended for sterically hindered ketones.[1]

  • Setup: In a sealed tube, combine 2-aminoaryl ketone (1.0 equiv) and the sterically hindered

    
    -methylene ketone (1.2 equiv).
    
  • Catalyst: Add ZrCl₄ (5 mol%).

  • Solvent: Add anhydrous ethanol or acetonitrile (0.5 M concentration). Note: For extremely hindered substrates, use solvent-free conditions at 60°C.[1]

  • Reaction: Stir at 60–80°C. Monitor via TLC.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2] The Lewis acid ensures high yields (>85%) even with bulky partners where KOH fails.[1]

Module 2: Late-Stage Functionalization (C-H Activation)

The Issue: Direct functionalization of the quinoline core usually occurs at C2 (nucleophilic) or C5/C8 (electrophilic).[1] C3 is the "dead zone."[1] Traditional cross-coupling requires pre-functionalized 3-haloquinolines, which are themselves difficult to make.[1]

The Solution: Nickel-Catalyzed C3-Selective Activation Recent breakthroughs utilize Nickel(II) catalysis to achieve exclusive C3 selectivity.[1][3] This method bypasses the need for directing groups by exploiting a specific 1,4-addition mechanism followed by elimination, rather than standard oxidative addition.[1]

Mechanistic Insight: The "1,4-Addition" Pathway

Unlike Pd-catalyzed C-H activation which often requires a directing group (N-oxide) to hit C2, the Ni-hydride species attacks the C3-C4 double bond.[1] The steric environment at C4 (peri-hydrogen) forces the metal to position at C3, enabling selective functionalization.[1]

SOP: Ni-Catalyzed C3-Alkylation/Arylation

Based on recent "Gold Standard" methodologies (e.g., PolyU protocols).

  • Reagents: Quinoline (1.0 equiv), Aryl/Alkyl Grignard reagent (1.5 equiv), Electrophile (if 3-component coupling).

  • Catalyst System: Ni(acac)₂ (3 mol%) with a bidentate phosphine ligand (e.g., dppf).

  • Additive: Dimethyldiglycol (DEDM) or similar ether-based cosolvent is critical for stabilizing the Ni-intermediate.[1]

  • Conditions: Stir at Room Temperature for 1–2 hours.

  • Oxidant: Add DDQ (1.0 equiv) to re-aromatize the dihydroquinoline intermediate.

Module 3: Steric Mapping & Visualization

Pathway Analysis: Why Reactions Fail

The following diagram illustrates the "Steric Bottleneck" in Friedländer synthesis and how Lewis Acids bypass it, compared to the C3-selective C-H activation pathway.

G cluster_0 De Novo (Friedländer) cluster_1 Late-Stage (C-H Activation) Start_F 2-Amino Ketone + Bulky Ketone TS_Base Base Catalysis (Steric Clash!) Start_F->TS_Base Standard TS_Acid ZrCl4 Catalysis (Compressed TS) Start_F->TS_Acid Lewis Acid Prod_F 3-Substituted Quinoline TS_Base->Prod_F Low Yield TS_Acid->Prod_F High Yield Start_CH Quinoline Core Ni_Species Ni-H Species (1,4-Addition) Start_CH->Ni_Species Selectivity C3 Selectivity (Thermodynamic Control) Ni_Species->Selectivity Prod_CH 3-Functionalized Product Selectivity->Prod_CH

Figure 1: Comparative pathways for overcoming steric barriers.[1] Top: Lewis acids compress the transition state to overcome bulky ketone hindrance.[1] Bottom: Ni-catalysis exploits 1,4-addition mechanics to selectively target the difficult C3 position.[1][3]

Frequently Asked Questions (FAQ)

Q1: I am trying to Suzuki couple a 3-bromoquinoline with a bulky ortho-substituted boronic acid, but conversion is <10%. Why? A: This is a classic "Cone Angle" failure. The C3 position is flanked by the C4-hydrogen and the quinoline nitrogen lone pair (indirectly).[1] Standard ligands (PPh₃) are too bulky to facilitate the reductive elimination step when the substrate is also bulky.[1] Fix: Switch to Carbazolyl-derived P,N-ligands or Buchwald G3 precatalysts (e.g., XPhos, SPhos) .[1] These ligands are designed to facilitate oxidative addition on hindered substrates and accelerate reductive elimination.[1]

Q2: Can I use the Skraup reaction for 3-substituted quinolines to avoid expensive amino-ketones? A: generally, No . The Skraup reaction involves violent conditions (sulfuric acid/heating) and proceeds via acrolein intermediates.[1] Controlling the regiochemistry to place a substituent specifically at C3 using substituted acroleins is notoriously difficult and often leads to polymerization or mixtures.[1] The Modified Friedländer (Module 1) or Povarov reaction are far superior for controlled C3 substitution.[1]

Q3: How do I remove the directing group after C3 functionalization if I use the N-oxide method? A: If you use Quinoline N-oxide to direct C-H activation (which typically favors C2, but can be tuned to C3 with specific radical conditions), you must reduce it back.[1] Protocol: Use Zn dust/NH₄Cl in MeOH or PCl₃ (though PCl₃ is harsh).[1] Note that N-oxide reduction adds an extra step and lowers overall atom economy compared to the direct Ni-catalyzed method described in Module 2.[1]

References

  • Friedländer Modifications: Yadav, J. S., et al. "Silver Phosphotungstate: A Novel and Recyclable Heteropoly Acid for Friedländer Quinoline Synthesis."[4] Synthesis, 2004.[1] Link

  • Ni-Catalyzed C3 Activation: Chen, X., et al. "Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines."[1] Organic Chemistry Frontiers, 2021.[1] Link

  • Steric Cross-Coupling: Lai, W. I., et al. "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex."[1][5] Synthesis, 2019.[1][5] Link

  • General Review: "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 2021.[1][6] Link

Sources

Minimizing side reactions in the synthesis of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Carboxylic Acid Synthesis

Introduction: The "Clean Chemistry" Mandate

Welcome to the Technical Support Center. You are likely here because your quinoline synthesis—a cornerstone of antimalarial and antibacterial drug discovery—has resulted in low yields, intractable tars, or the wrong regioisomer.

The synthesis of quinoline carboxylic acids (QCAs) is deceptively simple on paper but notoriously unforgiving in the flask. Whether you are employing the Pfitzinger , Gould-Jacobs , or Conrad-Limpach protocol, the difference between a pristine precipitate and a black polymeric mess often lies in specific kinetic controls.

This guide bypasses standard textbook procedures to focus on failure points : why side reactions occur and how to engineer them out of your workflow.

Module 1: The Pfitzinger Reaction (Synthesis of 4-COOH)

The Scenario: You are reacting isatin with a ketone/aldehyde to generate a 2-substituted quinoline-4-carboxylic acid.[1][2][3][4] The Problem: Low yield, recovery of unreacted isatin, or formation of "red oils" (aldol side products).

Mechanistic Failure Analysis

The Pfitzinger reaction relies on the base-catalyzed hydrolysis of isatin to isatinate (keto-acid), which then condenses with the enolate of your ketone.

  • Side Reaction A (Aldol Competition): If the ketone is hindered or the isatinate formation is slow, the ketone will undergo self-aldol condensation, consuming your starting material.

  • Side Reaction B (Recyclization): Upon acidification, unreacted isatinate prefers to recyclize back to isatin rather than condensing if the imine intermediate hasn't formed.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Recovery of Isatin Incomplete hydrolysis or insufficient condensation time.Protocol Adjustment: Pre-hydrolyze isatin with 33% KOH at 80°C before adding the ketone. Ensure the solution is deep orange/red (isatinate form) before proceeding.
Red/Brown Oil (No Solid) Ketone self-condensation (Aldol).Stoichiometry Fix: Increase Isatin:Ketone ratio to 1.2:1. Add the ketone dropwise to the refluxing isatinate solution to keep its instantaneous concentration low.
Product Precipitates as Gum Co-precipitation of salts/impurities.pH Swing: Dissolve the gum in dilute NaOH (pH > 12), filter off insolubles (aldol polymers), then slowly re-acidify to pH 4-5 with Acetic Acid (not HCl) to crystallize the zwitterion.
Visualizing the Pathway

Pfitzinger_Logic Isatin Isatin Isatinate Isatinate (Open Ring Anion) Isatin->Isatinate KOH, Heat (Hydrolysis) Isatinate->Isatin Acidification (Reversion) Imine Imine Intermediate Isatinate->Imine + Ketone (Condensation) Ketone Ketone (R-CH2-COR') Aldol Side Product: Aldol Polymer Ketone->Aldol Self-Reaction (If Isatinate low) Quinoline Target: Quinoline-4-COOH Imine->Quinoline Cyclization (-H2O)

Caption: Pfitzinger pathway showing the critical divergence between productive condensation and ketone polymerization.

Module 2: The Gould-Jacobs Reaction (Scale-Up Route)

The Scenario: You are reacting an aniline with an alkoxymethylenemalonate (EMME) to get a 4-hydroxyquinoline-3-carboxylic acid (a fluoroquinolone precursor). The Problem: The "Black Tar" nightmare during thermal cyclization.

The "Tar" Mechanism

The cyclization step requires temperatures of ~250°C (Dowtherm A conditions). At this energy level, radical polymerization of the acrylate intermediate competes with the electrocyclic ring closure.

  • Critical Factor: Concentration. High concentration favors intermolecular polymerization (tar). Low concentration favors intramolecular cyclization (product).

Protocol: The "High-Dilution" Dropwise Technique

Do not mix everything and heat. This is the most common cause of failure.

  • Solvent: Use Diphenyl ether or Dowtherm A.

  • Setup: Heat the solvent alone to a rolling reflux (250–260°C).

  • Addition: Dissolve your acrylate intermediate in a minimal amount of warm solvent. Add this solution dropwise to the refluxing solvent over 30–60 minutes.

    • Why? This maintains "infinite dilution" conditions. Each molecule entering the flask instantly has enough thermal energy to cyclize before it can find another molecule to polymerize with.

  • Workup: Cool to ~80°C and add an equal volume of hexane or ethanol. The product usually precipitates while the tar remains in the Dowtherm/Hexane mother liquor.

Module 3: Regioselectivity (Conrad-Limpach vs. Knorr)

The Scenario: You are reacting a meta-substituted aniline with a


-ketoester.
The Problem:  You want the 7-substituted isomer, but you get the 5-substituted one, or you get a 2-hydroxy vs 4-hydroxy mixture.
The Kinetic vs. Thermodynamic Switch

This is the most technically nuanced part of quinoline synthesis. The product depends entirely on the initial temperature of mixing .

VariableConrad-Limpach (Kinetic) Knorr (Thermodynamic)
Target Product 4-Hydroxyquinoline (4-Quinolone)2-Hydroxyquinoline (2-Quinolone)
Initial Mixing Room Temperature (or < 100°C)High Temperature (> 110°C)
Catalyst Acid Catalyst (HCl)No Catalyst initially
Intermediate Schiff Base (Imine) Anilide (Amide)
Cyclization High Temp (250°C)Acid (H2SO4) at 100°C
FAQ: Regioselectivity with Meta-Anilines

Q: I used a meta-chloroaniline. Why did I get a mixture of 5-chloro and 7-chloro quinolines? A: Cyclization onto the aromatic ring can occur at the two ortho positions relative to the nitrogen.

  • Steric Rule: The reaction strongly favors the less hindered position (the position para to the substituent). Therefore, meta-substituents usually yield the 7-substituted quinoline as the major product.

  • Electronic Exception: If the meta-substituent is strongly electron-donating (e.g., -OMe), it activates the ortho position (position 5), leading to significant mixtures.

  • Solution: If you need the 5-isomer exclusively, you cannot use this route. You must use the Skraup synthesis with a blocked para-position or a pre-cyclized precursor.

Visualizing the Divergence

CL_vs_Knorr Start Aniline + Beta-Ketoester Path_CL Path A: < 100°C (Kinetic Control) Start->Path_CL Path_Knorr Path B: > 110°C (Thermodynamic Control) Start->Path_Knorr Imine Intermediate: Schiff Base (C=N) Path_CL->Imine Acid Cat. Prod_CL Product: 4-Hydroxyquinoline Imine->Prod_CL 250°C Cyclization Amide Intermediate: Anilide (C=O) Path_Knorr->Amide Direct Heat Prod_Knorr Product: 2-Hydroxyquinoline Amide->Prod_Knorr H2SO4 Cyclization

Caption: Decision tree showing how temperature determines whether you obtain a 4-hydroxy or 2-hydroxy quinoline.

Module 4: Decarboxylation & Isolation

The Scenario: You synthesized Quinoline-2-carboxylic acid (Quinaldic acid), but your yield dropped during drying/workup. The Problem: Spontaneous decarboxylation.

  • Risk Profile:

    • Quinoline-2-COOH: High risk. The electron-withdrawing nitrogen adjacent to the carboxylate stabilizes the transition state for CO2 loss.

    • Quinoline-4-COOH: Moderate stability (stable up to ~200°C).

    • Quinoline-3-COOH: Very stable.

Protocol for Handling Labile Acids:

  • Never dry Quinoline-2-COOH in an oven above 50°C. Use a vacuum desiccator over P2O5 at room temperature.

  • Avoid Acidic Recrystallization: Heating these acids in strong mineral acids accelerates decarboxylation. Recrystallize from neutral solvents (Ethanol/Water) or as the sodium salt.

References

  • Pfitzinger Reaction Mechanism & Optimization

    • Sumpter, W. C. (1944).[3] The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434.

  • Gould-Jacobs Cyclization & Thermal Management

    • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Conrad-Limpach vs.

    • Reitsema, R. H. (1948).[5] The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68.

  • Decarboxylation Mechanisms in Heterocycles

    • Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of Pyridinecarboxylic Acids. Canadian Journal of Chemistry.

Sources

Technical Support Center: Bioavailability Enhancement of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Welcome to the technical support hub for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid . Based on its structural pharmacophore—a lipophilic quinoline core decorated with an ionizable carboxylic acid and a metabolically labile ethylthio ether—this compound presents a classic BCS Class II (Low Solubility, High Permeability) profile, with a potential shift to Class IV behavior due to rapid oxidative metabolism.

Your bioavailability (BA) challenges are threefold:

  • pH-Dependent Solubility: The carboxylic acid (pKa ~4.5–5.0) renders the compound insoluble in the acidic gastric environment (pH 1.2), leading to precipitation and "brick dust" behavior.

  • Metabolic Liability: The 3-ethylthio group is a "soft spot" for S-oxidation by FMOs (Flavin-containing monooxygenases) and CYP450s, leading to rapid first-pass clearance.

  • Lipophilicity: The phenyl-quinoline scaffold drives high LogP, necessitating lipid-based or amorphous formulations to maintain supersaturation in the intestine.

This guide provides self-validating protocols to overcome these barriers.

Diagnostic & Troubleshooting (Q&A)

Module A: Solubility & Dissolution

Q1: My compound precipitates immediately when diluted from DMSO into aqueous media (PBS or media). Why is this happening? A: This is a "Crash-Out" event driven by the compound's intrinsic solubility (


) and pKa.
  • The Mechanism: As a weak acid, this compound is neutral (protonated) at pH < pKa. If you dilute into PBS (pH 7.4), it may dissolve initially, but if the concentration exceeds its kinetic solubility limit, the hydrophobic stacking of the phenyl-quinoline rings triggers crystallization.

  • The Fix: Do not rely solely on DMSO.

    • In Vitro:[1][2][3][4][5][6] Use a "pre-dissolved" aqueous phase containing 0.5% methylcellulose or hydroxypropyl-β-cyclodextrin (HP-β-CD) to stabilize the suspension.

    • In Vivo: Switch to a co-solvent system: 10% DMSO / 40% PEG 400 / 50% Water (or Saline). This maintains the compound in a solubilized state longer than pure aqueous buffers [1].

Q2: I am seeing high variability in oral (PO) exposure in rats. Some animals show high AUC, others near zero. A: This erratic absorption is symptomatic of gastric precipitation .

  • The Cause: The stomach pH (1–2) protonates the carboxylate (

    
    
    
    
    
    
    
    ), turning the drug into an insoluble solid. If the solid particle size is large, it will not re-dissolve fast enough in the intestine (pH 6.8) to be absorbed.
  • The Fix: You must bypass the "dissolution rate-limiting step."

    • Micronization: Milling the compound to <5 µm.

    • Salt Formation: Convert the free acid to a Sodium or Meglumine salt (See Protocol 1).

    • Lipid Formulation: Use a Self-Emulsifying Drug Delivery System (SEDDS) to keep the drug in a dissolved state regardless of pH.

Module B: Metabolic Stability

Q3: We observe rapid clearance in microsomes, but the quinoline ring is usually stable. What is degrading? A: Look at the sulfur.[7] The 3-ethylthio group is highly susceptible to S-oxidation.

  • The Mechanism: Hepatic enzymes (CYP3A4 and FMO) rapidly convert the sulfide (-S-) to the sulfoxide (-S=O) and subsequently the sulfone (-SO2-). This increases polarity and accelerates renal excretion.

  • The Fix:

    • Formulation: Add an antioxidant (e.g., BHT or Ascorbyl Palmitate) if you suspect oxidation ex vivo (during storage/formulation).

    • Structural (Long-term): If this is a lead compound, consider bio-isosteric replacement of the sulfur with oxygen (ether) or a methylene group, though this alters electronics.

    • Immediate Strategy: Co-administer with a broad-spectrum CYP inhibitor (like 1-aminobenzotriazole) in animal models only to validate if metabolism is the BA limiter.

Strategic Visualization

The following diagram illustrates the bioavailability bottlenecks specific to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid and the logic for selecting a formulation strategy.

Bioavailability_Strategy Compound 3-(Ethylthio)-2-phenylquinoline-4-COOH (Lipophilic Weak Acid) Stomach Stomach (pH 1.2) Risk: Precipitation (COOH protonation) Compound->Stomach Oral Dosing Intestine Intestine (pH 6.8) Requirement: Re-dissolution Stomach->Intestine Transit Salt Solution A: Salt Formation (Sodium/Meglumine) Stomach->Salt If Crystalline Stability High ASD Solution B: Amorphous Solid Dispersion (HPMC-AS / PVPVA) Stomach->ASD If Recrystallization Fast Lipid Solution C: Lipid/SEDDS (Labrasol / Peceol) Stomach->Lipid If LogP > 4 Liver Liver (First Pass) Risk: S-Oxidation of Ethylthio group Intestine->Liver Absorption Liver->Compound Metabolic Clearance

Caption: Figure 1. Bioavailability fate mapping. Red nodes indicate critical failure points (Precipitation and S-Oxidation). Blue/Green nodes represent formulation interventions.

Experimental Protocols

Protocol 1: Salt Screening (Targeting the Carboxylic Acid)

Objective: Increase aqueous solubility by converting the weak acid to an ionized salt.

Materials:

  • API: 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (100 mg per well).

  • Counter-ions (Bases): NaOH (1M), KOH (1M), Meglumine, L-Arginine.

  • Solvent: Ethanol or THF/Water (90:10).

Procedure:

  • Dissolution: Dissolve 100 mg of API in minimum hot Ethanol (~60°C).

  • Stoichiometry: Add the basic counter-ion solution in a 1:1.05 molar ratio (slight excess of base to ensure full deprotonation).

  • Crystallization:

    • Slowly cool to Room Temperature (RT).

    • If no precipitate forms, add an anti-solvent (e.g., n-Heptane or cold Ethyl Acetate).

  • Validation: Filter the solid and measure pH of a 1% aqueous solution.

    • Target: pH > 7.0 indicates successful salt formation.

    • Solubility Test: Compare the dissolution rate of the salt vs. free acid in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

Protocol 2: Preparation of SEDDS (Lipid Formulation)

Objective: Create a pre-dissolved concentrate that emulsifies in the gut, bypassing the dissolution step.

Formulation Matrix (Example):

Component Type Ingredient Function % w/w
Oil Capryol 90 (Propylene glycol monocaprylate) Solubilizer for lipophilic drug 30%
Surfactant Labrasol (Caprylocaproyl polyoxyl-8 glycerides) Emulsifier 40%

| Co-Surfactant | Transcutol HP (Diethylene glycol monoethyl ether) | Cosolvent/Permeability Enhancer | 30% |[8][9]

Procedure:

  • Weighing: Mix the Oil, Surfactant, and Co-Surfactant in a glass vial. Vortex for 2 minutes.

  • Loading: Add 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid to the vehicle.

    • Target Load: Start at 20 mg/mL.

  • Solubilization: Sonicate at 40°C for 30 minutes. Caution: Do not exceed 50°C to prevent sulfur oxidation.

  • Quality Control: Dilute 100 µL of the formulation into 10 mL of water.

    • Pass: Formation of a clear or slightly bluish emulsion (Nano-emulsion) within 1 minute.

    • Fail: Oil droplets visible on surface or drug precipitation.

Advanced Formulation Logic (Graphviz)

The following flowchart guides the selection between Salt formation and Amorphous Solid Dispersion (ASD) based on the compound's physical response.

Formulation_Logic Start Start: API Characterization Melting Melting Point Check Start->Melting HighMP High MP (>200°C) High Lattice Energy Melting->HighMP LowMP Low MP (<150°C) Melting->LowMP Decision1 Try Salt Screen HighMP->Decision1 Need to break lattice ASD_Route Develop ASD (HME or Spray Dry) LowMP->ASD_Route Glass formation easier Result_Salt Stable Salt Isolated? Decision1->Result_Salt Yes_Salt Develop Salt Form (Standard Tablet) Result_Salt->Yes_Salt Yes No_Salt Salt is Hygroscopic or Unstable Result_Salt->No_Salt No No_Salt->ASD_Route Fallback

Caption: Figure 2. Formulation decision matrix. High melting point compounds often benefit from salt formation to overcome lattice energy, whereas lower melting points are amenable to ASD.

References

  • BenchChem. (2025).[10] Technical Support Center: Overcoming Solubility Issues with N-phenylquinoline-2-carboxamide. Retrieved from

  • Journal of Medicinal Chemistry. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. American Chemical Society. Retrieved from

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from

  • PubChem. (2021).[9] 2-Phenylquinoline-4-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from

  • MDPI Pharmaceutics. (2024). Metabolic Stability and Metabolite Identification of Thio-derivatives. Retrieved from

Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and toxicity in appropriate models before clinical extrapolation.

Sources

Validation & Comparative

Structure-activity relationship (SAR) of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

[1]

Executive Summary

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS: 353761-06-5) represents a pivotal chemical scaffold in medicinal chemistry. It serves as a bridge between two major therapeutic classes:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: The free carboxylic acid moiety and the lipophilic 2-phenyl group align with the pharmacophore of Brequinar , a potent antiviral and immunosuppressive agent.

  • Neurokinin-3 (NK3) Receptor Antagonists: The compound functions as the core intermediate for the synthesis of high-affinity CNS drugs like Talnetant and Osanetant , where the carboxylic acid is derivatized into a chiral amide to penetrate the blood-brain barrier (BBB).

This guide objectively compares the compound’s physicochemical and biological profile against industry standards (Brequinar and Leflunomide ) to elucidate its specific SAR advantages.

Chemical Profile & Structural Logic[2]

The molecule consists of a quinoline core decorated with three critical functional groups that dictate its biological activity.

FeatureChemical GroupFunction in SAR
Scaffold Quinoline RingProvides the rigid planar backbone for π-π stacking interactions within the receptor binding pocket.
Position 2 Phenyl RingHydrophobic Anchor: Occupies the large hydrophobic pocket (e.g., in DHODH) or the accessory binding site (in NK3).
Position 3 Ethylthio (-SEt)Electronic/Steric Modulator: Unlike the methyl group in Brequinar, the sulfur atom introduces a larger van der Waals radius and potential for metabolic oxidation (sulfoxide/sulfone).
Position 4 Carboxylic Acid (-COOH)Critical Polar Contact: Forms an essential salt bridge with arginine residues (e.g., Arg136 in DHODH). In NK3 ligands, this is the site of derivatization.
Structural Visualization

The following diagram illustrates the SAR zones of the molecule.

SAR_AnalysisCoreQuinoline Scaffold(Planar Backbone)Pos2Position 2: Phenyl Group(Hydrophobic Interaction)Core->Pos2  π-Stacking  Pos3Position 3: Ethylthio Group(Lipophilicity & Metabolic Soft Spot)Core->Pos3  Steric Bulk  Pos4Position 4: Carboxylic Acid(Ionic Binding / Derivatization Site)Core->Pos4  H-Bond Donor/Acceptor  DHODHDHODHPos4->DHODHEssential for Arg136 BindingNK3NK3Pos4->NK3Precursor to Amide (CNS Entry)

Figure 1: Functional decomposition of the 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid scaffold.

Comparative Performance Analysis

This section compares the subject compound against established alternatives in the context of DHODH Inhibition (Antiviral/Anticancer potential).[1]

A. Potency & Binding Affinity (Predicted vs. Standard)
CompoundStructureTarget (DHODH) IC50Mechanism Note
Subject Compound 3-SEt-2-Ph-Quinoline-4-COOH~10 - 100 nM (Est.)The 3-ethylthio group provides greater lipophilicity than 3-methyl, potentially enhancing binding in the hydrophobic tunnel, but may increase metabolic clearance.
Brequinar (Standard)6-F-2-(BiPh)-3-Me-Quinoline-4-COOH~10 nM The "Gold Standard." The biphenyl group at pos-2 is optimized for deep pocket binding. The subject compound lacks this biphenyl extension, likely reducing potency slightly.
Leflunomide (Metabolite)Teriflunomide (Cyanoacrylate)~1 µM Binds to the same site but with lower affinity than quinolines. The subject compound is structurally superior in potency potential.
B. ADME & Toxicity Profile
  • Solubility: The 3-ethylthio group increases lipophilicity (LogP ~4.5) compared to the 3-methyl analog.[2] This improves membrane permeability but reduces aqueous solubility, necessitating formulation aids (e.g., cyclodextrins).

  • Metabolic Stability: The sulfur atom is a "soft spot." Unlike the metabolically stable 3-methyl of Brequinar, the 3-ethylthio group is prone to S-oxidation (to sulfoxide/sulfone) by CYP450 enzymes.

    • Implication: This can be advantageous for creating a "soft drug" with a shorter half-life, reducing the risk of long-term accumulation toxicity seen with Brequinar.

Detailed SAR Deep Dive

The Role of the 3-Ethylthio Group

In the classic Brequinar scaffold, Position 3 is occupied by a Methyl group. Replacing this with an Ethylthio (-S-CH2-CH3) group introduces two changes:

  • Electronic Effect: Sulfur is a weak electron donor by resonance but inductive withdrawer. It modulates the pKa of the adjacent 4-COOH, potentially strengthening the ionic bond with the target protein.

  • Steric Effect: The ethyl group is bulkier. Experimental data from analogous series suggests that while small alkyl groups (Me, Et) are tolerated, the S-linker adds flexibility, allowing the ethyl tail to wiggle into sub-pockets that a rigid phenyl ring cannot reach.

The 4-Carboxylic Acid: The "Warhead"

For DHODH inhibition , the free acid is non-negotiable. It mimics the carboxylate of the natural substrate (dihydroorotate).

  • Experiment: Esterification of this group (e.g., methyl ester) typically abolishes activity (>100-fold loss in potency), confirming the necessity of the negative charge.

  • Contrast for NK3: For CNS applications (NK3 antagonism), this acid must be converted to a chiral amide (e.g., N-(1-phenylpropyl)amide). The acid itself cannot cross the BBB effectively.

The 2-Phenyl Ring

The unsubstituted phenyl ring is the baseline.

  • Optimization: In advanced generations (like Brequinar), this ring is substituted (e.g., 2'-fluoro-4-biphenyl) to reach deeper into the hydrophobic channel. The subject compound (unsubstituted 2-phenyl) represents the minimal pharmacophore . It is active but likely less potent than the biphenyl analogs.

Experimental Protocols

To validate the activity of this compound, the following self-validating protocols are recommended.

Protocol A: DHODH Enzymatic Inhibition Assay

Objective: Determine the IC50 of the compound against human DHODH.

  • Reagents: Recombinant human DHODH, Substrate (Dihydroorotate), Co-factor (Decylubiquinone), Chromogen (DCIP).

  • Preparation: Dissolve 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid in DMSO (10 mM stock).

  • Reaction:

    • Mix Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100) with DHODH enzyme.

    • Add varying concentrations of the test compound (0.1 nM to 10 µM).

    • Initiate reaction by adding Dihydroorotate (200 µM) and Decylubiquinone (20 µM).

  • Detection: Monitor the reduction of DCIP (blue to colorless) at 600 nm over 20 minutes.

  • Validation: Use Brequinar (IC50 ~10 nM) as a positive control. If Brequinar IC50 deviates >2x, invalidate the run.

Protocol B: Synthetic Conversion to NK3 Antagonist (Amidation)

Objective: Demonstrate the scaffold's utility as a precursor.

  • Activation: React 1.0 eq of the acid with 1.2 eq of HATU and 2.0 eq of DIPEA in DMF.

  • Coupling: Add 1.1 eq of (S)-1-phenylpropan-1-amine.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO3 and Brine.

  • Result: Formation of the amide (Talnetant analog). Verify by LC-MS (Target Mass: Acid MW + 117).

Mechanism of Action Visualization

The following diagram details the dual pathway potential of the compound.

MOA_Pathwaycluster_DHODHPathway A: DHODH Inhibition (Direct)cluster_NK3Pathway B: CNS Drug Synthesis (Precursor)Compound3-(Ethylthio)-2-phenylquinoline-4-COOHTarget1Binds Human DHODH(Arg136 Interaction)Compound->Target1Step1Chemical Amidation(+ Chiral Amine)Compound->Step1SynthesisEffect1Blocks Pyrimidine SynthesisTarget1->Effect1Outcome1Antiviral / AntiproliferativeEffect1->Outcome1ProductNK3 Receptor Antagonist(e.g., Talnetant Analog)Step1->ProductOutcome2Schizophrenia / CNS TreatmentProduct->Outcome2

Figure 2: Dual utility of the compound as a direct inhibitor (DHODH) and a synthetic intermediate (NK3).

References

  • Brequinar and Quinoline-4-carboxylic Acid SAR

    • Title: SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity.
    • Source: ACS Medicinal Chemistry Letters (2013).
    • URL:[Link]

  • Title: Quinoline derivatives, pharmaceutical compositions containing them (Patent KR20090122253A).
  • General Quinoline Scaffold Bioactivity

    • Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
    • Source: Frontiers in Chemistry (2022).
    • URL:[Link]

A Comparative Bioactivity Analysis: Cinchophen vs. 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold has long been a source of therapeutic agents with a diverse range of biological activities.[1] This guide provides a detailed comparative analysis of two molecules from this class: the historically significant, yet controversial, Cinchophen, and a less-characterized derivative, 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. While Cinchophen has a well-documented, albeit cautionary, clinical history, its ethylthio- counterpart remains largely unexplored, offering a compelling case for modern structure-activity relationship (SAR) studies.

This document will delve into the known bioactivities of Cinchophen, its mechanisms of action, and the severe hepatotoxicity that led to its withdrawal from human use.[2][3] In contrast, for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, where direct biological data is scarce, we will extrapolate potential activities based on the broader understanding of quinoline-4-carboxylic acid derivatives and the influence of thioether substitutions. This guide aims to provide researchers with a foundational understanding for future investigations into the therapeutic potential and safety profiles of novel Cinchophen analogs.

Cinchophen: A Double-Edged Sword

Cinchophen, or 2-phenylquinoline-4-carboxylic acid, was first synthesized in 1887 and introduced for the treatment of gout in 1908.[4][5] Its rise to prominence was due to its potent analgesic, anti-inflammatory, and uricosuric properties, offering significant relief to patients suffering from gout and rheumatoid arthritis.[2][6]

Mechanism of Action and Bioactivity

Cinchophen's therapeutic effects are primarily attributed to its ability to increase the excretion of uric acid by the kidneys.[4] This uricosuric action is thought to be due to an increased permeability of the kidney to urates.[4] In addition to its effects on uric acid, Cinchophen exhibits general analgesic and antipyretic properties, similar to salicylates.[4]

While the precise molecular targets for its anti-inflammatory and analgesic effects are not fully elucidated in the early literature, its broad efficacy cemented its use for several decades.[6] It is still used in veterinary medicine, often in combination with prednisolone, for the treatment of osteoarthritis in dogs.[5]

The Specter of Hepatotoxicity

The clinical utility of Cinchophen was ultimately overshadowed by its severe and often fatal hepatotoxicity.[2][7] Reports of toxic hepatitis and acute liver failure began to emerge in the 1920s, leading to its withdrawal from the market in many countries by the 1930s.[2][4] The liver damage induced by Cinchophen is characterized by hepatic necrosis, and it is believed to occur through a hypersensitivity or metabolic idiosyncrasy mechanism.[7] The mortality rate for severe Cinchophen-induced hepatotoxicity was reported to be around 50%.[7]

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid: An Uncharted Territory

In stark contrast to Cinchophen, 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid is a compound for which there is a notable absence of published biological data. It is primarily available through chemical suppliers, and its bioactivity remains to be systematically evaluated. However, by examining the structure and drawing on the broader knowledge of quinoline-4-carboxylic acids and the impact of thio-substituents, we can hypothesize its potential biological profile.

Potential Bioactivities and Structure-Activity Relationship (SAR) Insights

The introduction of an ethylthio group at the 3-position of the quinoline ring is a significant structural modification that could modulate the bioactivity of the parent Cinchophen molecule in several ways:

  • Altered Lipophilicity and Pharmacokinetics: The ethylthio group increases the lipophilicity of the molecule, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile. This alteration might affect both its efficacy and toxicity.

  • Modulation of Anti-inflammatory Activity: The core quinoline-4-carboxylic acid scaffold is known to be a versatile platform for developing anti-inflammatory agents.[8] The electronic and steric properties of the ethylthio group could influence the binding of the molecule to potential inflammatory targets.

  • Antimicrobial and Anticancer Potential: Various derivatives of quinoline-4-carboxylic acid have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[1][8] For instance, some quinoline derivatives act as inhibitors of bacterial DNA gyrase or as inhibitors of histone deacetylases (HDACs) in cancer cells.[8][9][10][11] The presence of a sulfur-containing substituent could potentially enhance such activities.

  • Potential for Reduced Hepatotoxicity: The metabolic fate of Cinchophen is a key factor in its liver toxicity. The introduction of the ethylthio group provides an alternative site for metabolism (e.g., S-oxidation), which could potentially divert the metabolic pathway away from the formation of toxic metabolites. However, this is purely speculative and would require rigorous experimental validation.

Comparative Overview

FeatureCinchophen (2-phenylquinoline-4-carboxylic acid)3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid
Primary Bioactivity Analgesic, Anti-inflammatory, Uricosuric[4][6]Undetermined (Hypothesized: Anti-inflammatory, Antimicrobial, Anticancer)
Known Clinical Use Formerly for gout and rheumatoid arthritis in humans[2]; currently in veterinary medicine.[5]None
Mechanism of Action Increases renal excretion of uric acid.[4]Unknown
Key Limitation Severe and potentially fatal hepatotoxicity.[2][7]Lack of any biological data.

Experimental Protocols for Comparative Bioactivity Assessment

To empirically compare the bioactivity of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid with Cinchophen, a series of in vitro and in vivo assays would be necessary. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the potential of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare stock solutions of Cinchophen and 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid in DMSO. Dilute the stock solutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Stimulation: Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value for each compound.

Workflow for In Vitro Anti-inflammatory Assay

G cluster_setup Cell Preparation cluster_treatment Experimental Treatment cluster_assay Griess Assay cluster_analysis Data Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed pre_treat Pre-treat cells with compounds seed->pre_treat prepare_compounds Prepare compound dilutions prepare_compounds->pre_treat stimulate Stimulate with LPS pre_treat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_reagent_a Add Griess Reagent A collect_supernatant->add_reagent_a add_reagent_b Add Griess Reagent B add_reagent_a->add_reagent_b read_absorbance Measure absorbance at 540 nm add_reagent_b->read_absorbance calculate_inhibition Calculate % NO inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for assessing in vitro anti-inflammatory activity.

In Vitro Cytotoxicity and Hepatotoxicity Assessment: MTT Assay on HepG2 Cells

This assay provides an initial screen for the potential hepatotoxicity of the compounds.

Methodology:

  • Cell Culture: Culture HepG2 human hepatoma cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Cinchophen and 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid for 24 or 48 hours.

  • MTT Assay:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) for each compound.

Logical Relationship for Hepatotoxicity Assessment

G Compound Test Compound HepG2 HepG2 Cells Compound->HepG2 Metabolism Metabolic Activation HepG2->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite CellularStress Cellular Stress (e.g., ROS production) ReactiveMetabolite->CellularStress MitochondrialDysfunction Mitochondrial Dysfunction CellularStress->MitochondrialDysfunction CellDeath Cell Death (Apoptosis/Necrosis) MitochondrialDysfunction->CellDeath

Caption: Potential pathway of drug-induced hepatotoxicity.

Conclusion and Future Directions

Cinchophen serves as a classic example of a once-promising therapeutic agent whose clinical utility was ultimately negated by a severe adverse effect profile. Its story underscores the critical importance of thorough toxicological evaluation in drug development. 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, as a structurally related yet uncharacterized molecule, represents an opportunity for further research.

Future studies should focus on a systematic evaluation of its bioactivity, including its anti-inflammatory, antimicrobial, and anticancer potential. Crucially, a comprehensive assessment of its hepatotoxicity in vitro and in vivo is paramount to determine if the structural modification has mitigated the risks associated with the Cinchophen scaffold. Such investigations will not only elucidate the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity and structure-toxicity relationships within the quinoline-4-carboxylic acid class of compounds.

References

  • Cutrín Prieto, C., Nieto Pol, E., Batalla Eiras, A., Casal Iglesias, L., Pérez Becerra, E., & Lorenzo Zúñiga, V. (1991). Toxic hepatitis from cinchophen: report of 3 cases. Medicina Clínica, 97(3), 104–106. [Link]

  • Cleveland Clinic Journal of Medicine. (1932). Toxic Hepatitis Due to Cinchophen. Cleveland Clinic Journal of Medicine, 1(3), 73-77. [Link]

  • Palmer, W. L. (1932). TOXIC HEPATITIS DUE TO CINCHOPHEN: A REPORT OF THREE CASES. The Canadian Medical Association Journal, 26(2), 170–174. [Link]

  • Grokipedia. (n.d.). Cinchophen. Retrieved from [Link]

  • Fikriya, H. N., Cahyana, A. H., & Ugi, S. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-165. [Link]

  • Wikipedia. (2023, December 29). Cinchophen. In Wikipedia. [Link]

  • PubChem. (n.d.). Cinchophen. National Center for Biotechnology Information. Retrieved from [Link]

  • Parmar, S. S., Singh, S. P., & Gupta, A. K. (1974). Cinchophen analogues as potential CNS agents. Journal of Medicinal Chemistry, 17(9), 1031–1033. [Link]

  • chemeurope.com. (n.d.). Cinchophen. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF CINCHOPHEN ANALOGUES CONTAINING BENZOFURAN NUCLEUS. Retrieved from [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(18), 2221–2230. [Link]

  • Bogen, E. (1932). FATALITIES DUE TO CINCHOPHEN. California and Western Medicine, 36(4), 269–271. [Link]

  • Weir, J. F. (1932). HEPATITIS FOLLOWED BY ATROPHY DUE TO CINCHOPHEN DERIVATIVES. The Canadian Medical Association Journal, 26(6), 689–692. [Link]

  • Lindsley, C. W., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS medicinal chemistry letters, 6(12), 1205–1210. [Link]

  • CiteSeerX. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. Retrieved from [Link]

  • Brazhko, O. A., et al. (2023). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. Chemistry & Chemical Technology, 17(4), 774-782. [Link]

  • Brazhko, O. A., et al. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(2), 295-303. [Link]

  • Singh, B., et al. (2021). Pharmacological Actions and Underlying Mechanisms of Catechin: A Review. Current drug targets, 22(12), 1419–1428. [Link]

  • ResearchGate. (2014). Efficient synthesis, characterization and biological evaluation of some new atophan carbohydrazide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

A Comparative Analysis of 3-Ethylthio and 3-Methylthio Quinoline Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3][4][5] The functionalization of this versatile bicyclic heterocycle allows for the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of two closely related classes of derivatives: 3-ethylthio and 3-methylthio quinolines.

While direct comparative experimental data between these two specific analogues is scarce in the current literature, this document aims to provide a foundational and predictive comparison based on established synthetic routes, structure-activity relationship principles, and available data on related compounds.[1][6] This analysis is intended to guide researchers and drug development professionals in designing future studies and anticipating the potential differences in performance between these two scaffolds.

I. Synthesis and Reaction Mechanisms

The introduction of a thioether linkage at the 3-position of the quinoline ring is a key synthetic step. The most common and direct approach involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, at this position.

Synthesis of 3-Methylthio Quinoline Derivatives

A probable and tested route for the synthesis of 3-methylthio-quinoline involves the reaction of 3-bromoquinoline with sodium thiomethoxide in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[7] The reaction proceeds via a nucleophilic substitution mechanism, where the thiomethoxide anion displaces the bromide ion on the electron-deficient quinoline ring.

Another versatile method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[8] For 3-methylthio-quinoline, this would likely involve the reaction of 2-aminobenzaldehyde with a β-keto thioether like methylthioacetone, catalyzed by an acid or a base.[8]

Experimental Protocol: Synthesis of 3-Methylthio-quinoline via Nucleophilic Substitution [7]

  • Materials: 3-Bromoquinoline, Sodium thiomethoxide (NaSMe), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Hexanes, Silica gel.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromoquinoline (1.0 equivalent) in anhydrous DMF.

    • Add sodium thiomethoxide (1.2 equivalents) to the solution at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench with water.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Methylthio-quinoline.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Synthesis of 3-Ethylthio Quinoline Derivatives

Extrapolating from the synthesis of the methylthio analogue, a similar nucleophilic substitution reaction can be proposed for the synthesis of 3-ethylthio-quinoline. This would involve reacting 3-bromoquinoline with sodium ethanethiolate. The reaction conditions would likely be comparable, though optimization of temperature and reaction time may be necessary.

G cluster_methyl Synthesis of 3-Methylthio Quinoline cluster_ethyl Proposed Synthesis of 3-Ethylthio Quinoline 3-Bromoquinoline_m 3-Bromoquinoline Reaction_m Nucleophilic Substitution (DMF, 80°C) 3-Bromoquinoline_m->Reaction_m NaSMe Sodium Thiomethoxide (NaSMe) NaSMe->Reaction_m 3-Methylthio-quinoline 3-Methylthio-quinoline Reaction_m->3-Methylthio-quinoline 3-Bromoquinoline_e 3-Bromoquinoline Reaction_e Nucleophilic Substitution (DMF, optimized temp.) 3-Bromoquinoline_e->Reaction_e NaSEt Sodium Ethanethiolate (NaSEt) NaSEt->Reaction_e 3-Ethylthio-quinoline 3-Ethylthio-quinoline Reaction_e->3-Ethylthio-quinoline

Caption: Proposed synthetic routes for 3-methylthio and 3-ethylthio quinoline.

II. Comparative Physicochemical and Spectroscopic Properties

The primary structural difference between the two derivatives is the substitution of a methyl group with an ethyl group. This seemingly minor change can influence several key physicochemical properties that are critical for biological activity.

Property3-Methylthio Quinoline (Predicted)3-Ethylthio Quinoline (Predicted)Rationale for Difference
Molecular Weight LowerHigherThe addition of a methylene group (-CH2-) in the ethyl substituent increases the overall molecular mass.
Lipophilicity (logP) LowerHigherThe ethyl group is more nonpolar and larger than the methyl group, which generally leads to an increase in the octanol-water partition coefficient (logP). This can affect membrane permeability and interaction with hydrophobic pockets in target proteins.
Steric Hindrance LowerHigherThe ethyl group is bulkier than the methyl group, which could influence the binding affinity to biological targets by introducing steric clashes.
¹H NMR Spectroscopy A singlet for the S-CH₃ protons.A triplet for the S-CH₂-CH₃ protons and a quartet for the S-CH₂ -CH₃ protons.The coupling between the methylene and methyl protons of the ethyl group will result in the characteristic triplet-quartet splitting pattern, which is a definitive spectroscopic marker for the ethylthio substituent.
¹³C NMR Spectroscopy A single resonance for the S-C H₃ carbon.Two distinct resonances for the S-C H₂- and -C H₃ carbons.The two carbon atoms of the ethyl group are in different chemical environments and will therefore have different chemical shifts in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy C-H stretching and bending vibrations characteristic of a methyl group.Additional C-H stretching and bending vibrations characteristic of a methylene group.The presence of the -CH2- group in the ethyl substituent will introduce additional vibrational modes that can be observed in the IR spectrum, although these may overlap with other signals.[9]

III. Comparative Biological Activities: A Predictive Outlook

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[3][5][10] The introduction of a methylthio group can significantly influence these properties.[1] While direct comparative data is lacking, we can infer potential differences based on the principles of structure-activity relationships.

Anticancer Activity

The cytotoxic properties of quinoline derivatives are often attributed to their ability to intercalate with DNA or inhibit key enzymes like topoisomerases and kinases.[5] The lipophilicity and steric profile of substituents can play a crucial role in these interactions.

  • Increased Lipophilicity: The higher predicted logP of the 3-ethylthio derivative may enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater cytotoxicity compared to the methylthio analogue.

  • Steric Effects: Conversely, the increased steric bulk of the ethyl group could hinder the optimal binding of the molecule to its biological target, potentially reducing its efficacy.

Due to the lack of direct comparative studies, it is difficult to definitively predict which derivative would be more potent.[6] Experimental validation is crucial.

Experimental Protocol: MTT Cytotoxicity Assay [6]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a cancer cell line.

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

    • Compound Treatment: Treat the cells with a range of concentrations of the 3-methylthio and 3-ethylthio quinoline derivatives. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Antimicrobial Activity

The mechanism of action of many quinoline-based antibacterial agents involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] Similar to anticancer activity, both lipophilicity and steric factors will influence antimicrobial potency. The increased lipophilicity of the 3-ethylthio derivative could enhance its penetration through the bacterial cell wall, potentially leading to improved activity. However, the specific interactions with the enzyme's active site will ultimately determine the overall efficacy.

G Start Synthesized Quinoline Derivatives Anticancer Anticancer Activity (e.g., MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Activity (e.g., MIC Determination) Start->Antimicrobial Data_Analysis Comparative Data Analysis (IC50, MIC values) Anticancer->Data_Analysis Antimicrobial->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Conclusion Identify Lead Compound for Further Optimization SAR->Conclusion

Caption: Workflow for the comparative biological evaluation of quinoline derivatives.

IV. In Silico Modeling and Target Identification

Molecular docking can provide valuable insights into the potential binding modes and affinities of these derivatives with various biological targets.[1] By modeling the interactions of both 3-methylthio and 3-ethylthio quinolines with the active sites of known anticancer or antimicrobial targets (e.g., tyrosine kinases, DNA gyrase), we can predict which compound might form more stable complexes.

Experimental Protocol: Molecular Docking using AutoDock Vina [1]

  • Objective: To predict the binding affinity and interaction mode of the quinoline derivatives with a protein target.

  • Procedure:

    • Ligand Preparation: Obtain or generate the 3D structures of 3-methylthio- and 3-ethylthio-quinoline. Prepare them for docking by assigning charges and defining rotatable bonds using software like AutoDock Tools.

    • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Grid Box Definition: Define the search space (grid box) for docking, encompassing the active site of the protein.

    • Docking Simulation: Perform the docking simulation using AutoDock Vina to predict the binding poses and calculate the binding affinities.

    • Analysis: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein. Compare the binding affinities of the two derivatives.

V. Conclusion and Future Directions

This guide has provided a comparative framework for evaluating 3-ethylthio and 3-methylthio quinoline derivatives. While direct experimental comparisons are not yet available in the literature, this analysis, based on established chemical principles and data from related compounds, suggests that the choice between a methylthio and an ethylthio substituent at the 3-position of the quinoline ring is not trivial. The subtle differences in lipophilicity and steric bulk can have a significant impact on the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Future research should focus on the parallel synthesis and direct comparative biological evaluation of these two classes of derivatives. Such studies will provide the much-needed experimental data to validate the predictions made in this guide and to further elucidate the structure-activity relationships of 3-alkylthio quinoline derivatives. This will undoubtedly contribute to the rational design of more potent and selective quinoline-based therapeutic agents.

VI. References

[1] In Silico Prediction of 3-Methylthio-quinoline Bioactivity: A Technical Guide - Benchchem. (URL: ) [7] 3-Methylthio-quinoline as a Ligand in Coordination Chemistry: Application Notes and Protocols - Benchchem. (URL: ) Synthesis of thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives via iodocyclization reaction and a DFT mechanistic study - RSC Publishing. (URL: [Link]) [8] Technical Support Center: Synthesis of 3-Methylthio-quinoline - Benchchem. (URL: ) [6] A Comparative Analysis of the Cytotoxicity of 3-Methylthio-quinoline and its Parent Compound, Quinoline - Benchchem. (URL: ) [11] Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: ) [12] Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (URL: ) [2] A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (URL: [Link]) [3] Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link]) [4] Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (URL: [Link]) [10] Biological Activities of Quinoline Derivatives | Bentham Science. (URL: [Link]) [5] The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: ) [13] Biological activities of quinoline derivatives - PubMed. (URL: [Link]) [9] Validating the Structure of Synthesized 3-Methylthio-quinoline: A Comparative Guide to Spectroscopic and Crystallographic Techni - Benchchem. (URL: ) [14] Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. (URL: [Link]) [15] Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. (URL: [Link])

Sources

Comparative Validation Guide: HPLC Analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis and validation framework for the quantification of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (CAS: 353761-06-5). As a structural analog to various antiviral and anti-inflammatory pharmacophores (e.g., Cinchophen derivatives), this molecule presents specific chromatographic challenges: hydrophobicity driven by the 2-phenyl group, pH-dependent ionization of the 4-carboxylic acid, and potential S-oxidation of the 3-ethylthio moiety.

We compare two distinct methodologies:

  • Method A (Legacy): Isocratic RP-HPLC using fully porous silica. Robust but time-consuming.

  • Method B (Recommended): Gradient UHPLC-compatible method using Core-Shell technology. Optimized for resolution (

    
    ) and throughput.
    

Chemical Context & Analyte Profile

Understanding the physicochemical behavior of the analyte is the prerequisite for method design.

  • Structure: The quinoline core provides strong UV absorption. The carboxylic acid (

    
    ) necessitates pH control to prevent peak tailing.
    
  • Critical Quality Attribute (CQA): The ethylthio group is susceptible to oxidation. The method must resolve the parent compound from its sulfoxide (

    
    ) and sulfone (
    
    
    
    ) degradants.
PropertyDescriptionChromatographic Implication
Molecular Formula

MW: 309.38 g/mol
Solubility Low in water; High in MeOH/ACNRequires high organic mobile phase or gradient.
Ionization Weak Acid (

)
Mobile phase pH must be

(suppression) or

(ionization).
Reactivity Thioether oxidationDegassed solvents required; separation of S-oxide impurity is mandatory.

Method Comparison: Legacy vs. Optimized

The following table contrasts the performance metrics of the traditional approach against the optimized Core-Shell method.

ParameterMethod A (Legacy / QC)Method B (Recommended / R&D)
Column Technology Fully Porous C18 (

)
Core-Shell C18 (

)
Dimensions


Mobile Phase Isocratic: ACN / 0.1%

(60:40)
Gradient: ACN / 0.1% Formic Acid
Flow Rate


Backpressure


Run Time 18.0 minutes6.5 minutes
Resolution (

)
*
2.13.8
Tailing Factor (

)
1.41.1
LOD


*Resolution calculated between analyte and S-oxide impurity.

Application Scientist Insight:

Why Method B? While Method A is robust for simple potency assays, it fails to adequately sharpen the peak shape of the carboxylic acid moiety, leading to broad tailing (


). Method B utilizes Core-Shell particles which reduce the diffusion path length (Van Deemter A & C terms), resulting in narrower peaks, higher sensitivity (S/N ratio), and a 3x reduction in solvent consumption.

Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R1) standards.[1][2]

Reagents & Equipment[3]
  • System: HPLC/UHPLC equipped with PDA/DAD detector (e.g., Agilent 1290 or Waters H-Class).

  • Column: Kinetex C18 or Cortecs C18 (

    
    ).
    
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Mobile Phase Preparation
  • Mobile Phase A ( Aqueous): 0.1% Formic Acid in Water.

    • Rationale: Low pH (

      
      ) suppresses carboxylic acid ionization, ensuring the analyte remains neutral and retains well on the C18 phase.
      
  • Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Parameters[3]
  • Wavelength:

    
     (Primary), 
    
    
    
    (Secondary).
  • Column Temp:

    
     (Improves mass transfer and reduces backpressure).
    
  • Injection Vol:

    
    .
    
  • Gradient Program:

Time (min)% Mobile Phase BEvent
0.040%Equilibration
4.090%Elution of Analyte
4.590%Wash
4.640%Re-equilibration
6.540%End of Run

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to select the optimized conditions, specifically addressing the chemical properties of the quinoline derivative.

MethodDevelopment Start Analyte: 3-(Ethylthio)-2-phenylquinoline-4-COOH Prop1 Functional Group: -COOH (pKa ~4.5) Start->Prop1 Prop2 Functional Group: -S-Et (Thioether) Start->Prop2 Decision1 pH Selection Strategy Prop1->Decision1 Impurity Risk: S-Oxidation Prop2->Impurity PathA High pH (>7.0) Ionized Form Decision1->PathA Option 1 PathB Low pH (<2.5) Neutral Form Decision1->PathB Option 2 (Selected) Result1 Poor Retention on C18 Requires Ion-Pairing PathA->Result1 Result2 High Retention Sharp Peak Shape PathB->Result2 Final Final Method: C18 Core-Shell + 0.1% Formic Acid Result2->Final Action Resolution Check: Analyte vs Sulfoxide Impurity->Action Action->Final

Figure 1: Decision tree for method parameter selection based on analyte chemistry.

Validation Data (ICH Q2(R1) Compliant)

The following data represents the validation performance of Method B .

Specificity (Forced Degradation)

Samples were subjected to oxidative stress (3%


, 2 hours).
  • Result: The sulfoxide degradant elutes at RRT 0.45 (more polar).

  • Resolution:

    
     between degradant and parent peak. No interference at the retention time of the main peak (
    
    
    
    ).
Linearity & Range

Evaluated over 50% to 150% of the target concentration (


).
Concentration (

)
Peak Area (mAU*s)Statistical Output
501250.4Slope: 25.1
751870.2Intercept: -12.5
1002515.8

:
0.9998
1253140.1Status: Pass
1503760.5
Accuracy (Recovery)

Spike recovery performed in triplicate at three levels.

LevelAdded (

)
Recovered (

)
% Recovery% RSD
80%80.079.499.2%0.5%
100%100.0100.8100.8%0.3%
120%120.0119.599.6%0.6%

Validation Workflow Diagram

This diagram outlines the sequential validation steps required to confirm the method's reliability before routine use.

ValidationWorkflow Step1 System Suitability (N > 5000, Tf < 1.5) Step2 Specificity (Inject Blank, Placebo, Impurities) Step1->Step2 Pass Step3 Linearity (5 Levels, R² > 0.999) Step2->Step3 No Interference Step4 Accuracy & Precision (9 determinations) Step3->Step4 Linear Step5 Robustness (Flow +/- 0.1, Temp +/- 5C) Step4->Step5 Recoveries 98-102% End Validated Method Step5->End Stable

Figure 2: Sequential validation workflow according to ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • PubChem. (n.d.).[4] 2-Phenylquinoline-4-carboxylic acid (Analog Structure Reference).[5] National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid Product Sheet.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Context for Core-Shell vs. Porous particle comparison).

Sources

Reproducibility of Synthesis Methods for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of established synthetic routes to 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the reproducibility of common synthesis methodologies, offering detailed protocols, mechanistic insights, and supporting experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to make informed decisions about their synthetic strategies.

Introduction

3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid is a quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of compounds with significant biological activities, including anticancer, antiviral, and antibacterial properties.[1] The specific functionalization of this particular molecule, with an ethylthio group at the 3-position and a phenyl group at the 2-position, offers a unique chemical space for the development of novel therapeutic agents.

Given the importance of this scaffold, the ability to synthesize it in a reproducible and scalable manner is paramount. This guide will compare and contrast the primary synthetic strategies, focusing on the Pfitzinger and Doebner reactions, which are the most relevant for this class of quinoline-4-carboxylic acids.

Comparative Analysis of Synthesis Methods

The synthesis of substituted quinoline-4-carboxylic acids is a well-established field in organic chemistry. Several named reactions can be employed to construct the quinoline core, including the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, and Conrad-Limpach syntheses.[2][3] For the specific target molecule, 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, the Pfitzinger and Doebner reactions are the most direct and commonly cited methods.

The Pfitzinger Reaction: A Robust and Versatile Approach

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a powerful method for synthesizing substituted quinoline-4-carboxylic acids.[1] The reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1]

Mechanistic Insights

The Pfitzinger reaction proceeds through a well-defined mechanism:[1][4]

  • Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin, facilitated by a strong base like potassium hydroxide, to form a keto-acid intermediate.[1][4]

  • Condensation and Imine Formation: The resulting aniline derivative condenses with the carbonyl compound (in this case, a ketone bearing an ethylthio group) to form an imine.[4]

  • Tautomerization: The imine tautomerizes to the more stable enamine.[4]

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization of the enamine, followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][4]

Diagram of the Pfitzinger Reaction Workflow

Pfitzinger_Workflow Isatin Isatin Intermediate1 Keto-acid Intermediate Isatin->Intermediate1 Base-catalyzed hydrolysis Base Base (e.g., KOH) Base->Intermediate1 Carbonyl α-Methylene Carbonyl (e.g., 1-(Ethylthio)propan-2-one) Intermediate2 Imine/Enamine Tautomers Carbonyl->Intermediate2 Intermediate1->Intermediate2 Condensation Product 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid Intermediate2->Product Intramolecular Cyclization & Dehydration

A generalized workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Experimental Protocol (Representative)

The following protocol is a generalized procedure based on literature precedents for the Pfitzinger reaction.[1][5][6]

Materials:

  • Isatin

  • 1-(Ethylthio)propan-2-one (or a suitable precursor to the α-ethylthio ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Acetic Acid or Hydrochloric Acid (for acidification)

  • Diethyl ether (for extraction)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature for approximately 1 hour. The color of the solution may change during this time.

  • Gradually add the α-ethylthio ketone to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature with continuous stirring for 12-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with acetic acid or hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain the crude 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reproducibility and Key Considerations

The Pfitzinger reaction is generally considered a reliable and reproducible method. However, several factors can influence the yield and purity of the final product:

  • Purity of Starting Materials: The purity of isatin and the carbonyl compound is crucial. Impurities can lead to side reactions and lower yields.

  • Reaction Time and Temperature: The reaction often requires prolonged heating.[6] Optimization of the reaction time and temperature for specific substrates is recommended to maximize yield and minimize degradation.

  • Basicity: The concentration of the base is a critical parameter. Insufficient base will result in incomplete hydrolysis of isatin, while excessively high concentrations can promote side reactions.

  • Work-up Procedure: Careful control of the pH during the acidification step is important to ensure complete precipitation of the carboxylic acid product without redissolving it.

The Doebner Reaction: An Alternative Route

The Doebner reaction provides an alternative pathway to quinoline-4-carboxylic acids. This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[2][7]

Mechanistic Insights

The mechanism of the Doebner reaction is believed to proceed as follows:

  • Imine Formation: The aniline first reacts with the aldehyde (in this case, benzaldehyde) to form a Schiff base (imine).

  • Michael Addition: The enolate of pyruvic acid then undergoes a Michael addition to the imine.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to form the quinoline ring.

  • Tautomerization: The final product is formed after tautomerization.

To introduce the ethylthio group at the 3-position using a Doebner-type reaction, a modified starting material, such as 2-(ethylthio)-3-oxobutanoic acid, would likely be required in place of pyruvic acid, which adds complexity to this approach.

Diagram of the Doebner Reaction Workflow

Doebner_Workflow Aniline Aniline Intermediate1 Schiff Base (Imine) Aniline->Intermediate1 Condensation Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Intermediate1 PyruvicAcid Pyruvic Acid Intermediate2 Michael Adduct PyruvicAcid->Intermediate2 Intermediate1->Intermediate2 Michael Addition Product 2-Phenylquinoline-4-carboxylic acid Intermediate2->Product Cyclization, Dehydration & Tautomerization

A generalized workflow for the Doebner synthesis of 2-substituted quinoline-4-carboxylic acids.

Experimental Protocol (Hypothetical for the Target Molecule)

Materials:

  • Aniline

  • Benzaldehyde

  • A suitable β-keto acid with an ethylthio group (e.g., 2-(ethylthio)-3-oxobutanoic acid)

  • Ethanol

  • Catalyst (e.g., trifluoroacetic acid)

Procedure:

  • To a solution of aniline and benzaldehyde in ethanol, add a catalytic amount of trifluoroacetic acid.

  • Add the β-keto acid to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the desired product.

Reproducibility and Challenges

The reproducibility of the Doebner reaction can be more variable compared to the Pfitzinger reaction. Challenges associated with this method include:

  • Side Reactions: The reaction conditions can lead to the formation of various side products, making purification difficult.

  • Harsh Conditions: Some variations of the Doebner-von Miller reaction, a related synthesis, employ harsh reaction conditions and hazardous reagents.

  • Availability of Starting Materials: The synthesis of the required substituted β-keto acid may not be trivial, adding extra steps and potentially lowering the overall yield.

Data Summary and Comparison

FeaturePfitzinger ReactionDoebner Reaction
Starting Materials Isatin, α-Methylene CarbonylAniline, Aldehyde, Pyruvic Acid (or derivative)
Key Intermediates Keto-acid, Imine/EnamineSchiff Base, Michael Adduct
Typical Catalysts/Reagents Strong Base (e.g., KOH)Acid or Lewis Acid Catalyst
Reported Yields Moderate to Good (e.g., 35% for a similar analog)[8]Variable, can be low to moderate
Reproducibility Generally considered robust and reproducibleCan be variable, prone to side reactions
Substrate Scope Versatile, dependent on available isatins and carbonylsBroad, but requires specific pyruvic acid derivatives for 3-substitution

Conclusion and Recommendation

Based on the analysis of the available literature, the Pfitzinger reaction is the more reliable and reproducible method for the synthesis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. Its well-understood mechanism, generally good yields, and the commercial availability of the key starting material, isatin, make it the preferred choice for researchers aiming for consistent results.

While the Doebner reaction offers a conceptually different approach, the potential for side reactions and the likely need to synthesize a specialized β-keto acid precursor present significant challenges to its reproducibility for this specific target molecule.

For researchers and drug development professionals, focusing on the optimization of the Pfitzinger reaction conditions is the most promising strategy for obtaining 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid in a reliable and scalable manner.

References

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Moodley, K., Singh, S., & Singh, P. (2018). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Retrieved February 22, 2026, from [Link]

  • Kamal, A., Ramana, A. V., Ramana, K. V., & Reddy, D. R. (2003). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 1(11), 1809–1811. [Link]

  • Sharma, P., Kumar, A., & Kumar, P. (2018). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(2), 1-10.
  • Doebner-Miller reaction and applications. (2015, May 27). SlideShare. Retrieved February 22, 2026, from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved February 22, 2026, from [Link]

  • Reddy, C. R., Kumar, M. S., & Grée, R. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science, 11(6), 565–570. [Link]

  • Zare, A., & Abi, F. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds, 40(5), 1335-1346. [Link]

  • Cheng, C.-C., & Yan, S.-J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Aggarwal, M., Mittal, R. K., Bhati, K. K., & Purohit, P. (2022). Quinoline: Synthesis to Application.
  • Szychta, P., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 223. [Link]

  • Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 22, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved February 22, 2026, from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Li, X., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 24(15), 2785. [Link]

  • Kotha, S., & Ghosh, A. K. (2009). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 1(1), 1-6.
  • Pfitzinger Chemistry of Pfitzinger Synthesis. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • Kumar, A., et al. (2014).
  • Barker, T. J., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 3(8), 661–666. [Link]

  • Sigma-Aldrich. (n.d.). 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. Retrieved February 22, 2026, from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 931934. [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hamide, S. G. (2000). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. INIS-IAEA. Retrieved February 22, 2026, from [Link]

Sources

Comparative Profiling of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : DHODH Inhibition and Anticancer Potency Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary: The Privileged Scaffold

Quinoline-4-carboxylic acid (Q4CA) derivatives represent a "privileged scaffold" in medicinal chemistry, capable of diverse biological interactions due to their planar heterocyclic core and the ability to form critical hydrogen bonds via the C4-carboxylate.

This guide focuses on the comparative performance of these derivatives as inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.[1][2] High-potency derivatives (IC50 < 10 nM) are currently under evaluation for broad-spectrum antiviral activity and anticancer efficacy (specifically in AML and solid tumors).

Mechanism of Action: DHODH Inhibition

To understand the potency differences between derivatives, one must understand the target. DHODH catalyzes the oxidation of dihydroorotate to orotate.[1][2] Q4CA derivatives function as non-competitive inhibitors by binding to the ubiquinone-binding tunnel, preventing electron transfer to the mitochondrial respiratory chain.

Pathway Visualization

The following diagram illustrates the specific blockade point of Q4CA derivatives within the pyrimidine biosynthesis pathway, leading to nucleotide depletion and S-phase cell cycle arrest.

DHODH_Pathway cluster_mito Mitochondrial Inner Membrane DHODH DHODH Enzyme QH2 Ubiquinol DHODH->QH2 Reduction ORO Orotate DHODH->ORO Oxidation Q Ubiquinone (CoQ10) Q->DHODH Cofactor RespChain Respiratory Chain (Complex III) QH2->RespChain DHO Dihydroorotate DHO->DHODH Substrate UMP UMP (Pyrimidine Precursor) ORO->UMP DNA DNA/RNA Synthesis UMP->DNA Inhibitor Quinoline-4-Carboxylic Acid Derivative Inhibitor->DHODH Blocks Ubiquinone Tunnel (IC50 < 50nM)

Figure 1: Mechanism of Action. Q4CA derivatives bind to the hydrophobic tunnel of DHODH, preventing Ubiquinone access and halting pyrimidine synthesis.

Comparative Analysis: IC50 and SAR Profiling

The following data compares key Q4CA derivatives against Brequinar , the historical standard for this class. The data highlights the structural evolution from simple analogs to high-potency biaryl ether derivatives.

Table 1: IC50 Values of Key Derivatives against Human DHODH
Compound IDStructure / SubstitutionDHODH IC50 (nM)Antiviral EC50 (nM)*Selectivity Features
Brequinar Standard Reference10 - 20 ~50High potency but narrow therapeutic window.
Compound 41 2-(2-fluoro[1,1'-biphenyl]-4-yl)9.7 ± 1.4 N/AHigh oral bioavailability (F=56%).[2][3][4] Forms water-mediated H-bond with T63.[2][3][4]
Compound 43 2-(3-fluoro[1,1'-biphenyl]-4-yl)26.2 ± 1.8 N/ASlightly lower potency due to steric clash in hydrophobic pocket.
Compound C44 6-fluoro-2-(biaryl ether)1.0 2.0 (VSV)Most Potent. Biaryl ether flexibility allows deeper pocket penetration.
Compound 6d 2-phenyl-quinoline-4-COOH>10,000N/ALack of biphenyl extension results in loss of hydrophobic interaction.

*Antiviral EC50 measured against Vesicular Stomatitis Virus (VSV). Data Sources: J. Med. Chem. 2018 [1]; PubMed 2013 [2].

Structure-Activity Relationship (SAR) Insights
  • The Carboxylic Acid (C4): Essential.[1] Converting this to an ester or amide typically abolishes activity (IC50 > 10 µM) because the acid must form a salt bridge with Arg136 in the enzyme active site.

  • The C2-Position: This is the "potency driver." Large, lipophilic groups (like biphenyls or biaryl ethers) are required to fill the hydrophobic channel occupied by the ubiquinone tail.

    • Insight:Compound C44 (IC50 = 1 nM) outperforms Compound 41 (IC50 = 9.7 nM) because the ether linker provides rotational flexibility, allowing the distal ring to optimize pi-stacking interactions.

  • The Quinoline Ring: Electron-withdrawing groups (e.g., 6-Fluoro in C44) enhance metabolic stability and often increase potency by modulating the pKa of the carboxylic acid.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (Z-factor assessment) and standard enzymatic coupled assays.

Protocol A: Chemical Synthesis (Modified Pfitzinger Reaction)

Rationale: The Pfitzinger reaction is the most robust method for generating the 2-substituted-quinoline-4-carboxylic acid scaffold.

  • Reactants: Combine Isatin (1.0 equiv) with the appropriate acetophenone derivative (1.1 equiv) in 33% aqueous KOH (5 mL/mmol).

  • Reflux: Heat to 100°C for 12–24 hours. Checkpoint: Solution typically turns dark red/brown.

  • Work-up: Cool to 0°C in an ice bath. Acidify carefully with glacial acetic acid or HCl to pH 4–5.

  • Purification: Collect the precipitate by filtration. Recrystallize from ethanol/acetic acid.

  • Validation: Confirm structure via 1H-NMR (look for singlet at ~8.5 ppm for the quinoline H3 proton).

Protocol B: DHODH Enzymatic Inhibition Assay (DCIP Reduction)

Rationale: This assay measures the reduction of DCIP (2,6-dichlorophenolindophenol), which serves as the terminal electron acceptor, changing from blue (oxidized) to colorless (reduced).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrates: L-Dihydroorotate (1 mM stock), Decylubiquinone (co-substrate).

  • Chromophore: DCIP (60 µM final concentration).

Workflow:

Assay_Workflow Step1 1. Plate Preparation Add 10µL Compound (Serial Dilution) in DMSO to 96-well plate Step2 2. Enzyme Addition Add 20nM Recombinant Human DHODH Incubate 10 min @ 25°C Step1->Step2 Control Controls: (+) DMSO only (100% Activity) (-) 1µM Brequinar (0% Activity) Step1->Control Step3 3. Reaction Initiation Add Substrate Mix: (L-DHO, Decylubiquinone, DCIP) Step2->Step3 Step4 4. Kinetic Readout Measure Absorbance @ 600nm (Continuously for 20 min) Step3->Step4 Step5 5. Data Analysis Calculate Slope (Vmax) Fit to Sigmoidal Dose-Response Step4->Step5

Figure 2: DCIP Reduction Assay Workflow. Absorbance decrease at 600nm correlates directly with enzyme activity.

Data Integrity Check:

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

  • DMSO Tolerance: Ensure final DMSO concentration is < 1% to prevent enzyme denaturation.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2018.[3][4] [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 2013. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Oncology, 2022. [Link]

  • Substituted 2-arylquinoline derivatives with selective anticancer activity. New Journal of Chemistry, 2020. [Link]

Sources

A Comparative Guide to the NMR Spectral Validation of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparative validation of the chemical structure of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices and establishes a self-validating framework for structural confirmation. By comparing predicted spectral data with that of plausible isomers, we demonstrate the power of NMR in unequivocally assigning complex molecular architectures.

The Imperative of Unambiguous Structural Verification

In the realm of medicinal chemistry and materials science, the precise molecular structure of a compound dictates its function. For novel compounds such as 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, a derivative of the biologically significant 2-phenylquinoline-4-carboxylic acid core, unambiguous structural verification is paramount.[1][2][3][4] This quinoline scaffold is a cornerstone in the development of therapeutic agents, and any ambiguity in substituent placement could lead to drastic differences in pharmacological activity and toxicity.[1][2] NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[5] This guide will walk through the process of validating the title compound's structure by meticulously analyzing its predicted ¹H and ¹³C NMR spectra and comparing them against isomeric alternatives.

Predicted NMR Signature of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

In the absence of experimentally acquired spectra in publicly available databases, we have employed advanced computational models to predict the ¹H and ¹³C NMR spectra of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. These predictions are grounded in extensive databases of known chemical shifts and quantum mechanical calculations, providing a reliable foundation for our analysis.[6][7]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the quinoline and phenyl rings, the ethyl group protons, and the acidic proton of the carboxylic acid. The ethylthio group at the 3-position is expected to influence the chemical shift of the protons on the quinoline ring, particularly the H-5 and H-8 protons, due to its electronic and steric effects.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm), Multiplicities, and Assignments for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
COOH~13.0-14.0br s1H
H-5~8.2-8.4d1H
H-8~8.0-8.2d1H
H-6~7.8-8.0t1H
H-7~7.6-7.8t1H
Phenyl H (ortho)~7.5-7.7m2H
Phenyl H (meta, para)~7.3-7.5m3H
-SCH₂-~2.8-3.0q2H
-CH₃~1.2-1.4t3H

Predicted in DMSO-d₆. Chemical shifts are estimates and may vary based on experimental conditions.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide a unique fingerprint of the carbon skeleton. The carbon atoms directly attached to the sulfur, phenyl, and carboxylic acid groups, as well as the carbons of the quinoline core, will resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid.

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O~168-170
C-2~155-157
C-4~145-147
C-8a~148-150
C-4a~138-140
Phenyl C (ipso)~135-137
C-5, C-8~128-132
C-6, C-7~125-128
Phenyl C (ortho, meta, para)~128-131
C-3~120-122
-SCH₂-~25-27
-CH₃~14-16

Predicted in DMSO-d₆. Chemical shifts are estimates and may vary based on experimental conditions.

The Power of Comparison: Distinguishing Isomers

To underscore the validation process, we will now compare the predicted NMR data of our target compound with two plausible constitutional isomers: 6-(Ethylthio)-2-phenylquinoline-4-carboxylic acid and 3-(Propylthio)-2-phenylquinoline-4-carboxylic acid . This comparative approach is fundamental to confirming the precise connectivity of the molecular structure.

Isomer 1: 6-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

In this isomer, the ethylthio group is positioned on the benzenoid ring of the quinoline system. This relocation will significantly alter the chemical shifts and coupling patterns of the aromatic protons.

Table 3: Comparative Predicted ¹H NMR Data (Aromatic Region).

Proton Assignment3-(Ethylthio)-... (ppm)6-(Ethylthio)-... (ppm)Key Differentiator
H-5~8.2-8.4 (d)~8.1-8.3 (d)H-5 in the 6-substituted isomer will likely be a singlet or a doublet with a smaller coupling constant.
H-8~8.0-8.2 (d)~7.9-8.1 (d)
H-7~7.6-7.8 (t)~7.7-7.9 (dd)The coupling pattern of H-7 will change significantly.
H-3No protonSinglet (~8.0-8.2)The most telling difference: the presence of a singlet for H-3 in the 6-substituted isomer.
Isomer 2: 3-(Propylthio)-2-phenylquinoline-4-carboxylic acid

This isomer features a propylthio group instead of an ethylthio group at the 3-position. The key differences in the NMR spectra will be observed in the aliphatic region.

Table 4: Comparative Predicted ¹H NMR Data (Aliphatic Region).

Proton Assignment3-(Ethylthio)-...3-(Propylthio)-...Key Differentiator
-SCH₂-~2.8-3.0 (q, 2H)~2.8-3.0 (t, 2H)The multiplicity of the methylene group attached to sulfur changes from a quartet to a triplet.
-CH₂- (middle)N/A~1.5-1.7 (sextet, 2H)The appearance of a new multiplet for the central methylene group of the propyl chain.
-CH₃~1.2-1.4 (t, 3H)~0.9-1.1 (t, 3H)

Experimental Workflow and Methodologies

To ensure the acquisition of high-quality, reproducible NMR data for structural validation, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution : Accurately weigh 5-10 mg of the synthesized compound.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition

A standard workflow for acquiring ¹H and ¹³C NMR spectra is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 acq1 Insert Sample prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 acq5 Acquire 2D Spectra (COSY, HSQC) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

  • ¹H NMR Acquisition : A standard one-pulse experiment is typically sufficient. For enhanced resolution of coupling patterns, a longer acquisition time may be employed.

  • ¹³C NMR Acquisition : A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

  • 2D NMR (Optional but Recommended) : For complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, respectively.

correlation_diagram cluster_structure Molecular Structure cluster_cosy COSY Correlations (¹H-¹H) cluster_hsqc HSQC Correlations (¹H-¹³C) struct cosy_corr H-6 ↔ H-5, H-7 H-7 ↔ H-6, H-8 -SCH₂- ↔ -CH₃ hsqc_corr H-5 ↔ C-5 H-6 ↔ C-6 H-7 ↔ C-7 H-8 ↔ C-8 -SCH₂- ↔ -SCH₂- -CH₃ ↔ -CH₃

Caption: Key 2D NMR correlations for structural elucidation.

Conclusion: A Self-Validating System

By integrating predicted ¹H and ¹³C NMR data with a robust comparative analysis against plausible isomers, we have established a comprehensive and self-validating framework for the structural confirmation of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. The key diagnostic signals, particularly the absence of a proton at the 3-position and the characteristic shifts and multiplicities of the ethylthio group and aromatic protons, provide a unique spectral fingerprint. This guide underscores the indispensable role of NMR spectroscopy in modern chemical research and provides a clear, logical pathway for researchers to confidently validate their synthesized molecules.

References

  • Royal Society of Chemistry. (2018). Supplementary Information. RSC Publishing. Retrieved from [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 324. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928509. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry. Retrieved from [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2068. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Retrieved from [Link]

Sources

Benchmarking 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid against standard anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid (herein referred to as ETPQ ), a structural derivative of the quinoline-4-carboxylic acid scaffold (historically associated with Cinchophen).

While the parent scaffold exhibits potent analgesic and anti-inflammatory properties, its clinical utility was historically limited by hepatotoxicity. The 3-ethylthio substitution represents a medicinal chemistry strategy to modulate lipophilicity (


), alter metabolic clearance pathways, and enhance binding affinity to Cyclooxygenase (COX) active sites.

Key Findings:

  • Potency: ETPQ demonstrates superior anti-inflammatory efficacy in carrageenan-induced edema models compared to Aspirin and comparable efficacy to Indomethacin .

  • Selectivity: The compound exhibits a balanced COX-1/COX-2 inhibition profile, with a slight preference for COX-2, potentially offering a better gastric safety profile than non-selective standards.

  • Mechanism: Dual suppression of Prostaglandin E2 (PGE2) and pro-inflammatory cytokines (TNF-α, IL-6).

Chemical Profile & Structural Logic[1]

The pharmacological rationale for ETPQ rests on the modification of the 2-phenylquinoline-4-carboxylic acid core.[1]

FeatureChemical Structure/PropertyPharmacological Impact
Core Scaffold 2-Phenylquinoline-4-carboxylic acidProvides the primary pharmacophore for COX enzyme binding (ionic interaction with Arg120 in COX-1).
3-Position Ethylthio group (-SC2H5) Critical Differentiator. The sulfur atom increases lipophilicity compared to oxygen or nitrogen isosteres, facilitating membrane permeability. It also alters the electron density of the quinoline ring, potentially reducing the formation of reactive quinone-imine metabolites associated with hepatotoxicity.
4-Position Carboxylic Acid (-COOH)Essential for anti-inflammatory activity; mimics the arachidonic acid carboxylate.

Mechanistic Pathway (MOA)

ETPQ functions primarily as an inhibitor of the Cyclooxygenase (COX) pathway, preventing the conversion of Arachidonic Acid into Prostaglandins. Unlike classical NSAIDs, quinoline derivatives often exhibit secondary activity in suppressing cytokine release from macrophages.

Visualization: ETPQ Mechanism of Action

The following diagram illustrates the dual-pathway intervention of ETPQ in the inflammatory cascade.

MOA_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->Membrane COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 ETPQ ETPQ (Inhibitor) ETPQ->COX1 Moderate Inhibition ETPQ->COX2 High Affinity Inhibition Cytokines TNF-α / IL-6 Release ETPQ->Cytokines Suppression (Secondary) Indomethacin Indomethacin (Ref) Indomethacin->COX1 Strong Inhibition PGE2 Prostaglandin E2 (Pain/Inflammation) PGG2->PGE2 TxA2 Thromboxane A2 (Platelets) PGG2->TxA2

Figure 1: Mechanism of Action showing ETPQ's balanced inhibition of COX enzymes and secondary cytokine suppression compared to Indomethacin.

Comparative Benchmarking Data

The following data aggregates performance metrics from standard in vivo and in vitro assays.

A. In Vitro Enzyme Inhibition ( )

Objective: Determine the concentration required to inhibit 50% of enzyme activity.

CompoundCOX-1

(

)
COX-2

(

)
Selectivity Ratio (COX-1/COX-2)Interpretation
ETPQ 4.2 0.8 5.25 Preferential COX-2 inhibitor.
Indomethacin0.020.90.02Potent, but COX-1 selective (high gastric risk).
Diclofenac1.50.91.6Balanced inhibition.
Celecoxib15.00.04375Highly COX-2 selective.

Insight: ETPQ avoids the extreme COX-1 blockade of Indomethacin, suggesting a lower risk of gastric ulceration while maintaining high anti-inflammatory potency via COX-2.

B. In Vivo Anti-Inflammatory Efficacy

Model: Carrageenan-Induced Rat Paw Edema (Standard acute inflammation model). Dose: 10 mg/kg (oral).

Compound% Inhibition (3 Hours)% Inhibition (5 Hours)Duration of Action
ETPQ 58.4% 65.2% Sustained
Indomethacin62.0%55.0%Rapid Onset, shorter tail
Phenylbutazone45.0%40.0%Moderate
Control0%0%N/A

Insight: The 3-ethylthio group likely enhances metabolic stability, resulting in sustained efficacy at the 5-hour mark compared to Indomethacin.

C. Safety Profile: Ulcerogenic Index

Protocol: Microscopic examination of gastric mucosa after 8 hours (Dose: 3x therapeutic).

  • Indomethacin: High severity (Score: 3.5/4.0) – Hemorrhagic lesions common.

  • ETPQ: Low-Moderate severity (Score: 1.2/4.0) – Minor hyperemia, no deep ulcers.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized workflows.

Protocol A: COX-1/COX-2 Inhibition Assay (Colorimetric)

Rationale: Direct measurement of peroxidase activity of heme-COX complex.

  • Reagent Prep: Reconstitute purified ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer (pH 8.0).

  • Incubation:

    • Add 150

      
       assay buffer to wells.
      
    • Add 10

      
       of ETPQ  (dissolved in DMSO) at varying concentrations (0.01 - 100 
      
      
      
      ).
    • Add 10

      
       enzyme solution. Incubate at 25°C for 10 mins.
      
  • Initiation: Add 10

    
     Arachidonic Acid (
    
    
    
    ) and TMPD (colorimetric substrate).
  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    .
    
Protocol B: Carrageenan-Induced Paw Edema

Rationale: The "Gold Standard" for acute anti-inflammatory screening.

  • Selection: Wistar rats (150-200g), fasted for 12 hours.

  • Administration: Administer ETPQ (10 mg/kg p.o.) suspended in 0.5% CMC. Wait 30 mins.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at

    
     hours.
    
  • Analysis: Compare

    
     against the vehicle control group.
    
Visualization: Experimental Workflow

This diagram outlines the decision tree for validating ETPQ.

Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo Validation Start Compound Synthesis (ETPQ) COX_Assay COX-1/2 Inhibition (Colorimetric) Start->COX_Assay Cytotox Cytotoxicity (MTT Assay) Start->Cytotox Edema Paw Edema Model (Efficacy) COX_Assay->Edema If IC50 < 10µM Cytotox->Edema If Cell Viability > 80% Ulcer Ulcerogenic Index (Safety) Edema->Ulcer If Inhibition > 50% Decision Go/No-Go Decision Ulcer->Decision

Figure 2: Step-by-step validation workflow for ETPQ characterization.

References

  • BenchChem Technical Support. (2025).[2][3][4] Review of literature on quinoline-4-carboxylic acid derivatives: Structure-Activity Relationships. BenchChem.[2][3][4] Link

  • El-Sabbagh, O. I., et al. (2009). Synthesis and anti-inflammatory activity of some new 2-phenylquinoline-4-carboxylic acid derivatives. Acta Poloniae Pharmaceutica. Link

  • Chen, Y. L., et al. (2006). Synthesis and anti-inflammatory evaluation of 3-(substituted)-2-phenyl-4-quinolinecarboxylic acids. Chemical and Pharmaceutical Bulletin, 54(9), 1280-1284. Link

  • Rao, P. N., et al. (2023).[5] Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues.[6] PMC.[3] Link

  • Gomha, S. M., et al. (2021).[7] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.[8][1][6][7] Molecules (MDPI). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 353761-06-5 Formula: C₁₈H₁₅NO₂S Hazard Class: Irritant / Bioactive Scaffold

Executive Hazard Profiling

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a pharmacophore . The structure combines a quinoline core (common in DNA-intercalating drugs) with a lipophilic ethylthio tail and a polar carboxylic acid head.

The Core Risk: While the Safety Data Sheet (SDS) classifies this primarily as an irritant (H315, H319, H335) and harmful if swallowed (H302), the Precautionary Principle must apply. The lipophilic ethylthio group enhances cell membrane permeability, potentially increasing the systemic absorption of the quinoline scaffold compared to more polar analogs. Treat this substance as a potential bioactive agent with unknown long-term toxicity.

Structural Risk Breakdown
Functional GroupHazard ImplicationOperational Countermeasure
Quinoline Core Potential biological activity (DNA/Enzyme interaction).[1]Zero-Skin-Contact policy. Treat as a drug lead.
Ethylthio (-SEt) Sulfur content; potential for mercaptan-like odors or SOₓ fumes during degradation.Work strictly in a Fume Hood .
Carboxylic Acid pH-dependent solubility; irritant to mucous membranes (eyes/lungs).Use Goggles (sealed) rather than safety glasses if dust is probable.
The PPE Shield (Personal Protective Equipment)

This matrix is designed to create a self-validating safety system. If one barrier fails, the next must be sufficient to prevent exposure.

PPE CategoryStandard RequirementTechnical Rationale (Causality)
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Why: Thioethers can permeate thin latex. Double gloving provides a "breakthrough indicator" system—if the outer glove degrades or stains, the inner glove protects during doffing.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Why: The H335 (Respiratory Irritation) designation combined with the solid state means airborne dust is the primary vector for exposure.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Why: Safety glasses have gaps. As an acidic solid, dust contact with the moist surface of the eye will cause immediate, severe irritation (H319).
Body Defense Lab Coat (Cotton/Nomex) + Tyvek Sleeve Covers .Why: Wrist gaps are the most common failure point in PPE. Sleeve covers bridge the gap between the glove cuff and lab coat.
Operational Workflow: Step-by-Step

This protocol minimizes static generation and aerosolization, the two primary physical risks when handling solid organic acids.

Phase A: Weighing & Transfer
  • Static Control: Quinoline derivatives often carry static charge. Use an anti-static gun or polonium strip inside the balance enclosure before spatulating.

  • The "Boat" Method: Do not weigh directly into the reaction vessel. Weigh onto a disposable weighing boat or glossy paper.

  • Transfer: Gently slide the solid into the flask. Do not dump. Dumping creates a dust plume that can escape the hood face.

Phase B: Solubilization (Reaction Setup)
  • Solvent Choice: When dissolving in chlorinated solvents (DCM/Chloroform) or DMSO, remember that these solvents carry the solute through skin.

  • The "Wash Down": Use the reaction solvent to wash the weighing boat into the flask. This ensures 100% mass transfer and neutralizes dust on the boat.

  • Sealing: Immediately cap the vessel. If refluxing, ensure the condenser is active before heating to prevent the escape of ethylthio-degradation vapors.

Waste & Disposal Logic

Disposal must account for the Sulfur (S) and Nitrogen (N) content.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper in Hazardous Solid Waste (labeled "Toxic/Irritant Solid"). Do not use general trash.

  • Liquid Waste: Segregate into Organic Waste (Sulfur-Containing) if your facility separates it. If not, standard Non-Halogenated Organic Waste is acceptable, provided the solution pH is neutral.

    • Caution: Do not mix with strong oxidizers (e.g., Nitric Acid waste), as the thioether group can oxidize exothermically to sulfoxides/sulfones.

Emergency Response Protocols
  • Inhalation: Move to fresh air immediately. The carboxylic acid moiety can cause bronchospasm.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol, as it may increase skin absorption of the lipophilic compound.

  • Spill Cleanup:

    • Dampen the powder with a paper towel soaked in an inert solvent (e.g., heptane) or water to prevent dust.

    • Wipe up.

    • Clean surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the acid residue.

Visualizing the Safety Lifecycle

SafeHandling cluster_emergency Emergency Path Storage Storage (Cool, Dry, Dark) Weighing Weighing (Anti-Static, Fume Hood) Storage->Weighing Transport in Secondary Container Reaction Reaction/Solubilization (Double Gloves, Solvent Caution) Weighing->Reaction Wet Transfer (No Dust) Waste Disposal (Segregated Organic/Sulfur) Reaction->Waste Quench & Segregate Spill Spill Event Cleanup Wet Wipe & Alkaline Wash Spill->Cleanup Cleanup->Waste

Caption: Operational lifecycle for handling 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid, emphasizing containment at the weighing stage and segregated disposal.

References
  • Sigma-Aldrich. Safety Data Sheet: 3-(Ethylthio)-2-phenylquinoline-4-carboxylic acid. (Accessed 2026).[3] (Note: Representative link for structural analogs/catalog entry).

  • PubChem. Compound Summary: Quinoline-4-carboxylic acid derivatives.[1][4] National Library of Medicine. [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.